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Idebenone Sulfate-13C,d3 Potassium Salt

Cat. No.: B13840094
M. Wt: 460.6 g/mol
InChI Key: HJMAHQSKAFCFNV-CMOUKOEPSA-M
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Description

Overview of Idebenone (B1674373) as a Research Probe in Mitochondrial and Oxidative Stress Studies

Idebenone, a synthetic analog of coenzyme Q10, is a potent antioxidant that has been extensively investigated for its therapeutic potential in conditions associated with mitochondrial dysfunction and oxidative stress. clinmedjournals.org It is believed to improve electron flow in the mitochondrial respiratory chain and mitigate the damaging effects of reactive oxygen species. Research has shown that Idebenone can protect cells from oxidative damage by modulating the intrinsic mitochondrial pathway of apoptosis. nih.govresearchgate.netnih.gov Specifically, it has been observed to preserve mitochondrial membrane potential, maintain the functionality of mitochondrial respiratory complexes, and counteract the excessive production of reactive oxygen species. nih.govresearchgate.netnih.gov These properties make Idebenone a valuable research probe for investigating the pathophysiology of a range of disorders where mitochondrial impairment is a key feature. clinmedjournals.orgjneurosci.org

Significance of Stable Isotope Labeled Compounds in Drug Metabolism and Disposition (DMD) Research

Stable isotope labeling is a critical technique in drug metabolism and disposition (DMD) research. metsol.com By incorporating stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (d), into a drug molecule, researchers can create a "heavy" version of the compound that is chemically identical to the unlabeled "light" version but can be distinguished by mass spectrometry. nih.gov This allows for the precise tracking and quantification of the drug and its metabolites in biological systems. nih.gov The use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis leads to more accurate and reliable pharmacokinetic data. nih.gov This methodology is invaluable for elucidating metabolic pathways, determining rates of absorption, distribution, metabolism, and excretion (ADME), and assessing potential drug-drug interactions. musechem.com

Rationale for Investigating Idebenone Sulfate-13C,d3 Potassium Salt in Preclinical and Mechanistic Studies

The investigation of this compound in preclinical and mechanistic studies is driven by the need for a highly specific and sensitive tool to study the metabolic fate of Idebenone. Given that Idebenone undergoes rapid and extensive metabolism, accurately quantifying the parent drug and its various metabolites can be challenging. core.ac.uk The use of a stable isotope-labeled internal standard like this compound allows researchers to overcome these analytical hurdles. It enables the precise measurement of Idebenone and its sulfate (B86663) conjugate in complex biological matrices, thereby facilitating a deeper understanding of its pharmacokinetic profile and the biochemical pathways it influences.

Historical Context of Idebenone and its Metabolites in Biochemical Investigations

Idebenone was initially developed in the 1980s for the potential treatment of cognitive disorders. nih.gov Over the years, its potent antioxidant and bioenergetic properties have led to its investigation in a variety of conditions linked to mitochondrial dysfunction, including certain neuromuscular and neurodegenerative diseases. clinmedjournals.org Early biochemical investigations focused on its ability to act as an electron carrier in the mitochondrial respiratory chain and to protect cells from oxidative damage. jneurosci.org Subsequent research delved into its complex metabolism, identifying several metabolites formed through oxidative side-chain shortening, such as QS10, QS8, QS6, and QS4, as well as their glucuronide and sulfate conjugates. core.ac.uk Some of these metabolites, like QS10, have been found to possess biological activity, further underscoring the importance of studying the complete metabolic profile of Idebenone. nih.gov

Aims and Scope of Academic Research Utilizing this compound

The primary aim of academic research utilizing this compound is to facilitate highly accurate and reliable quantitative bioanalytical studies of Idebenone and its metabolites. The scope of this research includes:

Pharmacokinetic Studies: To precisely determine the absorption, distribution, metabolism, and excretion (ADME) of Idebenone.

Metabolite Identification and Quantification: To accurately identify and quantify the various metabolites of Idebenone in biological fluids and tissues.

Bioavailability and Bioequivalence Studies: To compare different formulations of Idebenone.

Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the metabolism of Idebenone.

Mechanistic Studies: To explore the biochemical pathways affected by Idebenone and its metabolites at the cellular and subcellular levels.

By providing a robust internal standard for bioanalytical assays, this compound plays a crucial role in advancing our understanding of the pharmacology of Idebenone.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C18¹³CH26D3KO8S

Data sourced from publicly available chemical supplier information. pharmaffiliates.compharmaffiliates.com

Table 2: Research Applications of Idebenone and its Labeled Analogs

Research Area Application
Mitochondrial Dysfunction Investigation of electron transport chain activity
Oxidative Stress Assessment of antioxidant and cytoprotective effects
Drug Metabolism and Pharmacokinetics (DMPK) Use as an internal standard for quantitative bioanalysis
Preclinical Studies Elucidation of metabolic pathways and disposition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29KO8S B13840094 Idebenone Sulfate-13C,d3 Potassium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H29KO8S

Molecular Weight

460.6 g/mol

IUPAC Name

potassium;10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decyl sulfate

InChI

InChI=1S/C19H30O8S.K/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24;/h4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1/i2+1D3;

InChI Key

HJMAHQSKAFCFNV-CMOUKOEPSA-M

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCOS(=O)(=O)[O-])OC.[K+]

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)[O-].[K+]

Origin of Product

United States

Synthetic Strategies and Advanced Characterization of Idebenone Sulfate 13c,d3 Potassium Salt

Chemical Synthesis of Isotope-Labeled Idebenone (B1674373) Sulfate (B86663) Precursors

The creation of Idebenone Sulfate-13C,d3 Potassium Salt necessitates a meticulously planned multi-step synthetic approach. This process begins with the synthesis of the core Idebenone structure, incorporating the isotopic labels at specific positions, followed by derivatization to introduce the sulfate group and formation of the final potassium salt.

Multi-Step Organic Synthesis Pathways for Idebenone Backbone Labeling

The synthesis of the Idebenone backbone can be conceptually divided into the preparation of the 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) ring and the 10-hydroxydecyl side chain, followed by their coupling. One common strategy for the synthesis of the benzoquinone core starts from vanillin. This multi-step process involves nitration, methylation, reduction of the nitro group to an amine, and subsequent oxidation to form the desired 2,3-dimethoxy-5-methyl-1,4-benzoquinone.

The 10-hydroxydecyl side chain is typically prepared from a commercially available precursor like 10-bromodecan-1-ol. The hydroxyl group can be protected, for instance, as a tetrahydropyranyl (THP) ether, to prevent unwanted side reactions during the subsequent coupling step.

The coupling of the protected side chain to the benzoquinone core is often achieved through a Friedel-Crafts type alkylation or a radical-mediated reaction. For instance, the protected 10-bromodecyl chain can be converted to an organometallic reagent and then reacted with the benzoquinone. Alternatively, radical alkylation using a suitable initiator can be employed to attach the side chain to the quinone ring. Following the successful coupling, the protecting group on the terminal hydroxyl of the side chain is removed to yield the Idebenone backbone.

A plausible synthetic route is outlined below:

StepReactantsReagents and ConditionsProduct
1VanillinHNO3, H2SO45-Nitrovanillin
25-NitrovanillinDimethyl sulfate, K2CO33,4-Dimethoxy-5-nitrobenzaldehyde
33,4-Dimethoxy-5-nitrobenzaldehydeH2, Pd/C3,4-Dimethoxy-5-aminobenzaldehyde
43,4-Dimethoxy-5-aminobenzaldehydeFremy's salt (Potassium nitrosodisulfonate)2,3-Dimethoxy-5-methyl-1,4-benzoquinone
510-Bromodecan-1-olDihydropyran, p-toluenesulfonic acid2-(10-Bromodecyloxy)tetrahydro-2H-pyran
62,3-Dimethoxy-5-methyl-1,4-benzoquinone, 2-(10-Bromodecyloxy)tetrahydro-2H-pyranRadical initiator (e.g., AIBN) or organometallic coupling6-(10-(Tetrahydro-2H-pyran-2-yloxy)decyl)-2,3-dimethoxy-5-methylbenzo-1,4-quinone
76-(10-(Tetrahydro-2H-pyran-2-yloxy)decyl)-2,3-dimethoxy-5-methylbenzo-1,4-quinoneAcidic workup (e.g., HCl in methanol)Idebenone

Targeted Deuterium (B1214612) (d3) and Carbon-13 (13C) Incorporation Strategies for Specific Sites

The introduction of the isotopic labels, ¹³C and d3, requires careful selection of labeled starting materials or the use of specific labeling reactions at appropriate stages of the synthesis.

Carbon-13 (¹³C) Incorporation:

A common strategy for introducing a single ¹³C atom is to utilize a labeled one-carbon (C1) building block. For instance, in the synthesis of the benzoquinone ring, a ¹³C-labeled methylating agent, such as [¹³C]methyl iodide, could be used in the methylation step of a suitable precursor. If the methyl group at the 5-position of the quinone is the target for labeling, a precursor such as 2,3-dimethoxy-5-formyl-1,4-benzoquinone could be subjected to a Wolff-Kishner or Clemmensen reduction using ¹³C-labeled reagents, although this can be challenging. A more direct approach would involve starting with a commercially available ¹³C-labeled precursor for the quinone ring itself.

Deuterium (d3) Incorporation:

The introduction of a trideuteromethyl (d3) group can be achieved using deuterated reagents. For instance, if one of the methoxy (B1213986) groups on the benzoquinone ring is the target, a demethylated precursor could be re-methylated using [d3]methyl iodide. Alternatively, direct H/D exchange on the methyl group of the quinone ring can be challenging due to the lack of acidity of the methyl protons. A more feasible approach is to introduce a d3-methyl group during the synthesis of the quinone core. This could be accomplished by using a starting material that already contains a d3-methyl group or by employing a reaction that introduces it, such as reacting a suitable precursor with a d3-Grignard reagent followed by oxidation.

A plausible strategy for the synthesis of the labeled Idebenone backbone would involve:

Labeled Precursor/ReagentLabeling StepTarget Position
[¹³C]paraformaldehydeUsed in the synthesis of a precursor to the benzoquinone ring.A specific carbon atom on the benzoquinone ring.
[d3]Methyl iodideUsed to introduce a deuterated methoxy group.One of the methoxy groups on the benzoquinone ring.

Sulfation Reaction Methodologies for Idebenone Derivatization

The sulfation of the terminal hydroxyl group of the Idebenone side chain is a key step in the synthesis of the target molecule. This reaction transforms the relatively non-polar Idebenone into a more water-soluble sulfate ester. Common sulfating agents for alcohols include sulfur trioxide complexes, such as the sulfur trioxide pyridine (B92270) complex (SO₃·py) or sulfur trioxide dimethylformamide complex (SO₃·DMF).

The reaction is typically carried out in an aprotic solvent, such as pyridine or DMF, at controlled temperatures to prevent side reactions. The choice of the sulfating agent and reaction conditions is crucial to achieve high yields and avoid degradation of the sensitive benzoquinone ring.

Example Sulfation Protocol:

ReactantSulfating AgentSolventConditionsProduct
Isotope-labeled IdebenoneSulfur trioxide pyridine complex (SO₃·py)Pyridine0 °C to room temperatureIsotope-labeled Idebenone Sulfate

Salt Formation Processes for Potassium Counter-Ion Integration

Following the sulfation reaction, the resulting Idebenone sulfate is typically in its acidic form or as a pyridinium (B92312) salt if pyridine was used as the solvent. To obtain the desired potassium salt, a salt exchange reaction is performed. This is commonly achieved by treating the crude sulfate with a potassium-containing base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent system. The choice of base and solvent is important to ensure complete salt formation and to facilitate the purification of the final product. The potassium salt is generally more stable and easier to handle than the free acid form.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion to the potassium salt.

Rigorous Purification Techniques for Labeled Compound Integrity

The purity of the final isotopically labeled compound is of paramount importance for its intended applications. Therefore, rigorous purification techniques are employed at various stages of the synthesis, with a final purification step to ensure the integrity of this compound.

Chromatographic Separation Methods (e.g., HPLC, Preparative LC)

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of Idebenone and its derivatives. For purification on a larger scale, preparative liquid chromatography (preparative LC) is utilized.

Analytical HPLC:

Analytical HPLC is used to monitor reaction progress, assess the purity of intermediates and the final product, and to develop the purification method. A typical analytical HPLC method for Idebenone involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector at a wavelength where Idebenone exhibits strong absorbance.

Preparative HPLC:

For the final purification of this compound, preparative HPLC is the method of choice. The conditions developed at the analytical scale are scaled up for the preparative system. This involves using a larger column packed with the same stationary phase and a higher flow rate. The sample is injected onto the column, and the eluent is monitored by a detector. Fractions corresponding to the peak of the desired compound are collected. The collected fractions are then combined, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Typical HPLC/Preparative LC Parameters:

ParameterAnalytical HPLCPreparative LC
Column C18, 4.6 mm x 150 mm, 5 µmC18, 21.2 mm x 250 mm, 10 µm
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrileIsocratic or gradient elution with water/acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL1-5 mL

By employing these sophisticated synthetic and purification strategies, it is possible to obtain this compound with high chemical and isotopic purity, suitable for its intended use in advanced scientific research.

Recrystallization and Other Chemical Purification Approaches

The purification of Idebenone Sulfate-¹³C,d₃ Potassium Salt is a critical step to ensure high isotopic and chemical purity, which is essential for its use as an analytical standard. Several methods can be employed, leveraging the physicochemical properties of the compound and its potential impurities.

Recrystallization is a primary technique for purifying solid organic compounds. mt.com The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. For a quinone derivative like Idebenone Sulfate-¹³C,d₃ Potassium Salt, a suitable solvent would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. sciencemadness.orgorgsyn.org The process involves dissolving the crude salt in a minimum amount of a hot solvent to form a saturated solution. As this solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of highly ordered crystals. Impurities, which are present in smaller concentrations or have different solubility profiles, tend to remain in the solvent (mother liquor). mt.com The choice of solvent is crucial; common solvents for quinone-type structures include ethanol (B145695) or acetone, sometimes in combination with water or non-polar solvents like hexanes to induce precipitation. orgsyn.org

Chromatographic techniques are powerful alternatives or supplementary methods for achieving high purity.

Preparative High-Performance Liquid Chromatography (HPLC): This method is highly effective for isolating pure compounds from complex mixtures. teledynelabs.com It utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The components separate based on their differential affinities for the stationary and mobile phases. thermofisher.com For isotopically labeled compounds, preparative HPLC can efficiently separate the desired product from any unlabeled starting materials or side-products, yielding a final product with high chemical and isotopic purity. researchgate.netlcms.cz

Flash Column Chromatography: This is a rapid purification technique that uses moderate pressure to force the solvent through a silica (B1680970) gel column. rochester.eduorgsyn.org It is particularly useful for purifying intermediate and final products in multi-step syntheses. wfu.eduwindows.net By selecting an appropriate solvent system (eluent), compounds with different polarities can be effectively separated. For Idebenone derivatives, solvent systems often consist of mixtures like hexanes/ethyl acetate (B1210297) or dichloromethane/methanol. rochester.edurochester.edu

Other Purification Steps: During a typical synthetic work-up, washing steps are often employed. This can involve dissolving the crude product in an organic solvent and washing it with aqueous solutions (e.g., dilute acid, base, or brine) to remove inorganic salts and water-soluble impurities before subsequent recrystallization or chromatography. google.comresearchgate.net

Comprehensive Spectroscopic and Analytical Characterization for Isotopic Purity and Structural Elucidation

A suite of advanced analytical techniques is required to confirm the structural integrity, chemical purity, and isotopic enrichment of Idebenone Sulfate-¹³C,d₃ Potassium Salt.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. For Idebenone Sulfate-¹³C,d₃ Potassium Salt, the spectrum would be compared to its unlabeled counterpart. The key indicator of successful deuteration would be the disappearance or significant reduction of the signal corresponding to the methyl protons where the three deuterium atoms (d₃) have been incorporated. Other signals corresponding to the rest of the molecule should remain, confirming the integrity of the carbon skeleton.

¹³C NMR (Carbon-13 NMR): This technique is used to confirm the position of the ¹³C label. nih.gov In a ¹³C NMR spectrum, the carbon atom that has been enriched with the ¹³C isotope will exhibit a significantly enhanced signal intensity compared to the natural abundance signals of other carbons. This provides unambiguous evidence of the label's location within the benzoquinone ring.

²H NMR (Deuterium NMR): A direct method to confirm deuteration is ²H NMR. alfa-chemistry.commagritek.com This experiment would show a distinct signal at the chemical shift corresponding to the labeled methyl group, providing direct proof of deuterium incorporation and its chemical environment. nih.gov This method is highly specific for confirming the presence and location of deuterium atoms. nih.gov

Table 1: Hypothetical NMR Data for Structural Verification
TechniquePurposeExpected Observation for Idebenone Sulfate-¹³C,d₃ Potassium Salt
¹H NMRConfirm deuteration and overall structureAbsence of the methyl proton signal at the site of deuteration; other signals (aromatic, alkyl chain, methoxy) remain intact.
¹³C NMRConfirm ¹³C label positionOne significantly enhanced signal at the chemical shift corresponding to the labeled carbon in the quinone ring.
²H NMRDirectly detect deuteriumA single peak in the deuterium spectrum corresponding to the -CD₃ group. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and isotopic purity of the labeled compound. nih.gov It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular weight. rsc.org This technique can easily distinguish between the isotopically labeled compound and its unlabeled form due to their mass difference. researchgate.net The analysis of the isotopic pattern also provides a quantitative measure of the isotopic enrichment. nih.gov

Table 2: HRMS Data for Isotopic Verification
CompoundMolecular FormulaTheoretical Exact Mass (Monoisotopic)
Idebenone Sulfate Potassium Salt (Unlabeled)C₁₉H₂₉KO₈S456.1215
Idebenone Sulfate-¹³C,d₃ Potassium SaltC₁₈¹³CH₂₆D₃KO₈S460.1437

The observed mass from HRMS must match the theoretical exact mass within a very narrow tolerance (typically <5 ppm) to confirm the molecular formula.

Table 3: Expected IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3570 - 3200
C-H (aliphatic)Stretching2960 - 2850
C=O (quinone)Stretching1660 - 1640
C=C (ring)Stretching1620 - 1580
S=O (sulfate)Asymmetric/Symmetric Stretch1420 - 1180 wiley.com
C-OStretching1275 - 1000
Table 4: Theoretical Elemental Composition
ElementTheoretical Mass % for C₁₈¹³CH₂₆D₃KO₈S (MW: 460.62)
Carbon (C)49.55%
Hydrogen (H + D)6.34%
Potassium (K)8.49% rsc.org
Oxygen (O)27.78%
Sulfur (S)6.96%

Advanced Analytical Methodologies and Bioanalytical Assay Development

Development and Validation of Quantitative Bioanalytical Assays Utilizing Idebenone (B1674373) Sulfate-13C,d3 Potassium Salt

The foundation of a reliable bioanalytical method lies in its careful development and rigorous validation. Idebenone Sulfate-13C,d3 Potassium Salt serves as the cornerstone for such methods, ensuring that the variability inherent in sample processing and instrumental analysis is meticulously controlled.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org The optimization of LC-MS/MS methods for the quantitation of Idebenone, using its labeled sulfate (B86663) salt as an internal standard, involves a multi-faceted approach.

Key optimization parameters include:

Mass Spectrometry Conditions: The ion source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is optimized to achieve the most stable and intense signal for both Idebenone and the Idebenone Sulfate-13C,d3 internal standard. nih.gov Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity. This involves optimizing the precursor ion (Q1) to product ion (Q3) transitions for both the analyte and the internal standard. Collision energy and other source parameters are fine-tuned to maximize the product ion signal.

Chromatographic Conditions: Separation is typically achieved on a reverse-phase C18 column. nih.gov The mobile phase composition, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve a sharp peak shape, adequate retention, and separation from endogenous matrix components. nih.govrasayanjournal.co.in The flow rate and gradient profile are adjusted to ensure a reasonable run time without compromising resolution. nih.gov

A summary of typical starting parameters for method development is presented below.

ParameterTypical SettingPurpose
Chromatography
ColumnC18 (e.g., 4.6 mm x 150 mm, 4 µm)Provides robust reverse-phase separation of Idebenone from polar matrix components. nih.gov
Mobile PhaseMethanol / Water or Acetonitrile / Water with additives (e.g., formic acid)Controls retention time and peak shape. Additives improve ionization efficiency.
Flow Rate0.5 - 1.0 mL/minInfluences run time and separation efficiency. nih.gov
Injection Volume5 - 25 µLAmount of extracted sample introduced into the system. nih.gov
Mass Spectrometry
Ion SourceESI or APCIGenerates charged ions from the analyte and internal standard for MS analysis. nih.gov
PolarityPositive or Negative Ion ModeSelected based on which mode provides the best signal intensity for the compound.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM TransitionsAnalyte-specific (e.g., m/z for Idebenone) and IS-specific (e.g., m/z for Idebenone Sulfate-13C,d3)Ensures independent and specific detection of the analyte and the internal standard.

For studies requiring the analysis of a large number of samples, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry offers significant advantages over traditional HPLC. UPLC systems utilize columns packed with sub-2-µm particles, which provides higher resolution, greater peak capacity, and significantly reduced run times. lcms.cz This allows for the development of high-throughput bioanalytical methods, drastically increasing sample turnover without sacrificing analytical quality. A typical UPLC method can reduce the analysis time from several minutes per sample to under two minutes, which is invaluable in large-scale clinical or preclinical studies. lcms.cz

The use of a stable isotope-labeled internal standard (SIIS) is considered the gold standard in quantitative LC-MS bioanalysis. nih.gov this compound is an ideal SIIS for the quantification of Idebenone and its sulfate metabolite. An SIIS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C for ¹²C, D for H). libios.frsigmaaldrich.com

The key advantages of using this compound include:

Correction for Sample Variability: Since the SIIS is chemically identical to the analyte, it experiences the same behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. libios.fr Any loss of analyte during these steps will be mirrored by a proportional loss of the SIIS, allowing the ratio of their signals to remain constant.

Compensation for Instrumental Variation: The SIIS co-elutes with the analyte from the LC column and experiences identical conditions within the mass spectrometer's ion source. nih.gov

Mitigation of Matrix Effects: The SIIS effectively corrects for signal suppression or enhancement caused by co-eluting matrix components, which is a major challenge in bioanalysis. nih.gov

The "matrix effect" refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components from the biological sample (e.g., salts, lipids, proteins in plasma). This can lead to inaccurate and imprecise quantification.

The most effective strategy to mitigate the matrix effect is the use of a co-eluting SIIS like this compound. nih.gov Because the SIIS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the SIIS peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and reliable results. nih.gov While other strategies like improved sample cleanup or chromatographic separation can help reduce the matrix effect, the use of an appropriate SIIS is the most robust and widely accepted solution.

Chromatographic Separation Techniques for Idebenone and its Metabolites

Effective chromatographic separation is essential to resolve the analyte of interest from endogenous interferences and other drug-related metabolites before detection by the mass spectrometer.

Reverse-Phase Chromatography (RPC): This is the most common chromatographic mode used for the analysis of Idebenone and its metabolites in biological fluids. nih.gov In RPC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., water-methanol or water-acetonitrile mixtures). nih.gov Idebenone, being a relatively non-polar molecule, is retained on the column and can be effectively separated from more polar endogenous compounds. The retention time can be finely tuned by adjusting the ratio of organic solvent in the mobile phase. Several HPLC methods for Idebenone have been developed using C18 columns. nih.govrasayanjournal.co.in

Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate). While less common for bioanalytical applications due to the poor solubility of biological extracts in non-polar solvents, NPC can be a valuable tool for separating isomers or compounds with very similar polarity. For Idebenone, which has several potential sites for metabolism, NPC could theoretically be employed to separate specific metabolites that are difficult to resolve using RPC. However, for routine quantitative bioanalysis, RPC remains the dominant technique.

Chiral Chromatography for Stereoisomeric Metabolite Profiling

While Idebenone itself is not chiral, its metabolites can potentially be. Chiral chromatography is an essential technique for the separation of stereoisomers (enantiomers and diastereomers). In drug metabolism studies, it is critical to separate and quantify individual stereoisomers, as they can exhibit different pharmacological and toxicological profiles. Chiral separations are typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The CSP creates a chiral environment where stereoisomeric metabolites can interact differently, leading to differential retention times and subsequent separation. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution between stereoisomers.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Conjugates

Metabolites, particularly phase II conjugates like sulfates, are often highly polar and hydrophilic. Such compounds are poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of these polar analytes. nih.govchromatographyonline.com HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970), amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. merckmillipore.comchromatographyonline.com This creates a water-enriched layer on the surface of the stationary phase, and retention is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. chromatographyonline.com

The sulfate group in this compound imparts significant polarity, making HILIC an ideal chromatographic technique for its analysis. researchgate.netnih.gov It provides robust retention, allowing for effective separation from less polar matrix components. chromatographyonline.com Furthermore, the high organic content of the mobile phase used in HILIC is advantageous for mass spectrometry detection, as it promotes more efficient desolvation and ionization. lcms.cz

Table 1: Comparison of HILIC and RPLC for Polar Analyte Analysis
ParameterHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Liquid Chromatography (RPLC)
Stationary PhasePolar (e.g., silica, amide, zwitterionic)Non-polar (e.g., C18, C8)
Mobile PhaseHigh organic solvent, low aqueous contentHigh aqueous content, low organic solvent content
Retention MechanismPartitioning into an adsorbed water layer on the stationary phase. chromatographyonline.comPartitioning into the non-polar stationary phase.
Analyte SuitabilityHighly polar, hydrophilic compounds (e.g., sulfate conjugates, amino acids). nih.govNon-polar to moderately polar compounds.
MS CompatibilityExcellent; high organic content enhances ionization efficiency. lcms.czGood; high aqueous content can suppress ionization.

Interfacing with Advanced Detection Systems

The coupling of liquid chromatography with advanced detection systems, particularly mass spectrometry, is the cornerstone of modern bioanalysis. This combination provides the high sensitivity and selectivity required to measure low concentrations of analytes in complex biological matrices.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules in the liquid phase into gas-phase ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, charged, and large molecules. It generates ions directly from a solution by applying a high voltage to a liquid spray, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given the polar nature of the sulfate conjugate, ESI would be a primary candidate for the analysis of Idebenone Sulfate.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile analytes that are thermally stable. youtube.com In APCI, the mobile phase is nebulized and vaporized in a heated tube. A corona discharge then ionizes the mobile phase solvent molecules, which in turn ionize the analyte molecules through chemical reactions (proton transfer or charge exchange). youtube.com A study on the parent compound, Idebenone, successfully utilized an LC-MS method with an APCI source for its determination in human plasma, demonstrating its applicability for this class of compounds. nih.govresearchgate.net The choice between ESI and APCI depends on the specific physicochemical properties of the analyte; for Idebenone Sulfate, its high polarity would likely favor ESI, but APCI's effectiveness for the parent quinone structure suggests it could also be viable. nih.gov

Mass Spectrometry Analyzers (e.g., Triple Quadrupole, Orbitrap, Time-of-Flight)

Once ions are generated, they are separated by a mass analyzer based on their mass-to-charge (m/z) ratio. libretexts.org

Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for targeted quantitative analysis in bioanalytical studies. mdpi.com It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (q2, collision cell), and then detecting a specific product ion in the third quadrupole (Q3). nih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. thermofisher.comresearchgate.net For this compound, a specific MRM transition would be monitored for the labeled internal standard and a different one for the unlabeled analyte, ensuring highly accurate quantification. nih.gov

Orbitrap Mass Spectrometry: The Orbitrap is a high-resolution accurate mass (HRAM) analyzer. acs.org It traps ions in an orbital motion around a central electrode, and the frequency of this motion is directly related to the ion's m/z ratio. This technology provides excellent mass accuracy (typically <5 ppm) and high resolving power, which allows for the confident determination of elemental compositions and the differentiation of analytes from isobaric interferences. thermofisher.combiocompare.com In metabolite identification studies, the Orbitrap is invaluable for elucidating the structures of unknown metabolites. acs.orgyoutube.com For the analysis of an isotopically labeled compound, the high resolution of the Orbitrap can easily resolve the mass difference between the labeled and unlabeled species. lcms.cz

Time-of-Flight (TOF) Mass Spectrometry: A TOF analyzer separates ions based on the time it takes for them to travel a fixed distance to the detector; lighter ions travel faster than heavier ions. researchgate.net Q-TOF instruments, which combine a quadrupole with a TOF analyzer, are widely used for untargeted and targeted metabolomics. scripps.edunih.gov They provide high mass accuracy and resolution, similar to the Orbitrap, and are capable of very fast data acquisition rates, making them compatible with fast chromatography techniques. researchgate.netwaters.com

Table 2: Characteristics of Common Mass Spectrometry Analyzers
AnalyzerPrinciplePrimary ApplicationKey Advantages
Triple Quadrupole (QqQ)Ion filtering and collision-induced dissociation for specific ion transitions. nih.govTargeted quantification. mdpi.comHigh sensitivity, high selectivity (SRM/MRM), wide dynamic range. thermofisher.com
OrbitrapDetection of image current from ions oscillating around a central spindle. acs.orgMetabolite identification, untargeted screening, proteomics. biocompare.comVery high resolution, excellent mass accuracy (<5 ppm), high sensitivity. thermofisher.com
Time-of-Flight (TOF)Measures time taken for ions to travel a fixed distance. researchgate.netScreening, metabolite identification. scripps.eduHigh mass accuracy, fast acquisition speed, wide mass range. waters.com

Micellar Electrokinetic Chromatography (MEKC) Applications in Analytical Chemistry

Micellar Electrokinetic Chromatography (MEKC) is a separation technique that falls under the umbrella of capillary electrophoresis (CE). longdom.org It is distinct in that it uses a surfactant, at a concentration above its critical micelle concentration (CMC), added to the buffer solution. wikipedia.org This forms micelles, which act as a pseudo-stationary phase. nih.gov The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the interior of the micelles. scienceopen.com

This hybrid technique combines the principles of chromatography and electrophoresis, allowing for the separation of a wide range of compounds, including both charged and neutral molecules, within a single run. longdom.orgnih.gov Its high resolving power, efficiency, and requirement for only small sample volumes make it a valuable tool in pharmaceutical analysis. wikipedia.org MEKC can be applied to the analysis of complex mixtures, offering an alternative or complementary separation method to HPLC for challenging bioanalytical problems. nih.gov

Quality Control and Method Validation Protocols for Research Use

For research data to be considered reliable and reproducible, the bioanalytical method used to generate it must be rigorously validated. wuxiapptec.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. criver.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation. wuxiapptec.comfda.gov

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the best practice in quantitative mass spectrometry. nih.govscispace.com A good SIL-IS has chemical and physical properties nearly identical to the analyte, ensuring that it co-elutes and experiences similar extraction recovery and matrix effects. acanthusresearch.comszabo-scandic.com This allows it to accurately correct for variations during sample analysis, leading to improved precision and accuracy. musechem.com

Key parameters evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. criver.com

Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the curve is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). criver.com

Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). nih.gov

Matrix Effect: The direct or indirect alteration of the analyte response due to interfering components in the sample matrix. criver.com

Recovery: The efficiency of the extraction process.

Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria (for research use)
AccuracyCloseness of mean test results to the true concentration.Mean value should be within ±20% of the nominal value (±25% at LLOQ).
PrecisionStandard deviation or coefficient of variation (CV) of replicate measurements.CV should not exceed 20% (25% at LLOQ).
SelectivityAbsence of interfering peaks at the retention time of the analyte and IS in blank matrix.Response of interfering components should be <20% of the LLOQ for the analyte and <5% for the IS.
StabilityAnalyte concentration after storage under specified conditions compared to initial concentration.Mean concentrations of stability samples should be within ±20% of the nominal concentration.
Matrix EffectResponse of analyte in post-extraction spiked matrix compared to response in a clean solution.CV of the IS-normalized matrix factor should be ≤20%.

Accuracy, Precision, Linearity, and Range Determination

The validation of a bioanalytical method establishes its performance characteristics, ensuring that it is suitable for its intended purpose. jneonatalsurg.com Key parameters include accuracy, precision, linearity, and range.

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. unibo.it These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For Idebenone, various studies have demonstrated high accuracy and precision. For instance, an LC-MS/MS method for parent Idebenone showed accuracy between 106.0% and 107.2%, with precision ranging from 4.6% to 7.5%. core.ac.uk Another LC-MS method reported mean relative recoveries from plasma at four different concentrations to be between 95.9% ± 2.8% and 102% ± 5%. chinaphar.com High-performance liquid chromatography (HPLC) methods have also shown excellent accuracy, with mean recoveries ranging from 98.6% to 101.5%. nih.gov The intraday and interday precision for this HPLC method were both less than 1.0%. nih.govnih.gov

Table 1: Accuracy and Precision Data for Idebenone Quantification

Method Concentration Level Intra-day Precision (% RSD) Inter-day Precision (% RSD) Accuracy (% Recovery) Reference
HPLC 3.5 mg/mL < 1.0% < 1.0% 98.6% - 101.5% nih.govnih.gov
HPLC 4.5 mg/mL < 1.0% < 1.0% 98.6% - 101.5% nih.govnih.gov
HPLC 6.5 mg/mL < 1.0% < 1.0% 98.6% - 101.5% nih.govnih.gov
LC-MS/MS 0.5 - 50 ng/mL 4.6% - 7.5% 4.6% - 7.5% 106.0% - 107.2% core.ac.uk
LC-MS 20 µg/L - 600 µg/L Data not specified High 95.9% - 102.0% chinaphar.com
LC-MS 10 ng/mL - 500 ng/mL 1.7% - 5.2% 1.7% - 5.2% Data not specified unibo.it

Linearity and Range

Linearity is the ability of the method to produce test results that are directly proportional to the analyte concentration within a given range. jocpr.com The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. Bioanalytical methods for Idebenone have established linearity over various concentration ranges. An HPLC method demonstrated linearity from 3.0 to 8.0 mg/mL with a correlation coefficient (r²) greater than 0.998. nih.govnih.gov More sensitive LC-MS/MS methods have shown linearity in the ng/mL range, such as 0.5–50 ng/mL for parent Idebenone and 25–20,000 ng/mL for total Idebenone and its metabolites, with correlation coefficients of ≥0.992. core.ac.uk Another LC-MS method was linear over a range of 20–600 µg/L with a correlation coefficient above 0.999. nih.gov

Table 2: Linearity and Range for Various Idebenone Analytical Methods

Method Linearity Range Correlation Coefficient (r²) Reference
HPLC 3.0 - 8.0 mg/mL > 0.998 nih.govnih.gov
LC-MS/MS (parent Idebenone) 0.5 - 50 ng/mL ≥ 0.992 core.ac.uk
LC-MS/MS (total Idebenone) 25 - 20,000 ng/mL ≥ 0.992 core.ac.uk
LC-MS 20 - 600 µg/L > 0.999 nih.gov
HPLC-fluorescence 25 - 1600 ng/mL Data not specified nih.gov
MEKC 0.5 - 1.8 µg/mL (approx.) 0.992 nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Estimation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. juniperpublishers.com These parameters are crucial for assessing the sensitivity of a bioanalytical method. For Idebenone, LOD and LOQ values vary significantly depending on the analytical technique employed. An HPLC method reported an LOD of 0.03 mg/mL and an LOQ of 0.05 mg/mL. nih.gov A more sensitive LC-MS method for an oral suspension formulation established an LOD of 5 ng/mL and an LOQ of 10 ng/mL. unibo.itmdpi.com An LC-MS/MS method for parent Idebenone in plasma achieved an even lower LOQ of 0.5 ng/mL. core.ac.uk

Table 3: LOD and LOQ for Idebenone by Different Analytical Methods

Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
HPLC 0.03 mg/mL 0.05 mg/mL nih.gov
Micellar Electrokinetic Chromatography 0.5 µg/mL 1.8 µg/mL nih.gov
LC-MS 5 ng/mL 10 ng/mL unibo.itmdpi.com
LC-MS/MS (parent Idebenone) Data not specified 0.5 ng/mL core.ac.uk
LC-MS (in plasma) Data not specified 20 µg/L nih.gov
HPLC-fluorescence 0.1 ng (as amount) 12.5 ng/mL nih.gov

Stability-Indicating Methodologies

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. jocpr.com The development of such methods is crucial and often involves forced degradation studies to produce potential degradation products. jocpr.com

For Idebenone, stability-indicating capabilities have been demonstrated by subjecting the drug to stress conditions as per the International Conference on Harmonisation (ICH) guidelines. nih.govjocpr.com These conditions typically include:

Acid Hydrolysis: Treatment with acids like 1 N HCl. nih.gov

Alkaline Hydrolysis: Exposure to bases such as 1 N NaOH. nih.gov

Oxidative Degradation: Use of oxidizing agents like 3% hydrogen peroxide. mdpi.com

Thermal Stress: Exposure to high temperatures (e.g., 50°C). jocpr.com

Photolytic Stress: Exposure to UV or fluorescent light. jocpr.com

Studies have shown that Idebenone is susceptible to degradation under alkaline, acidic, and oxidative conditions. nih.govjocpr.com For example, under alkaline stress, only about 17% of Idebenone remained after 48 hours. nih.gov Following exposure to acid, approximately 48% of the drug was degraded. nih.gov The drug was found to be more stable under thermal and photolytic stress, with degradation under 10%. nih.gov The analytical methods were able to resolve the intact Idebenone peak from all formed degradation products, confirming their stability-indicating nature. nih.govjocpr.com Furthermore, the stability of Idebenone in biological matrices, such as in oral suspensions at room and refrigerated temperatures, has been evaluated over extended periods (e.g., 90 days) to establish appropriate storage conditions and shelf life. mdpi.com

Table 4: Summary of Forced Degradation Studies for Idebenone

Stress Condition Conditions Applied Observation Reference
Acid Hydrolysis 1 N HCl Significant degradation (~48%) nih.gov
Alkaline Hydrolysis 1 N NaOH Significant degradation (~83% after 48h) nih.gov
Oxidative Degradation 3% H₂O₂ Moderate degradation (~15%) nih.govmdpi.com
Thermal Stress 50°C for 10 days Minor degradation (<10%) nih.govjocpr.com
Photolytic Stress Direct sunlight / UV light for 11 days Minor degradation (<10%) nih.govjocpr.com

In Vitro Metabolic Pathway Elucidation and Enzyme Kinetics

Characterization of Idebenone (B1674373) Sulfate (B86663) Formation and Disposition in Subcellular Fractions

To understand the formation of conjugated metabolites, researchers utilize various subcellular fractions isolated from metabolically active tissues. These fractions, which include microsomes, cytosol, and the S9 fraction, contain different complements of metabolic enzymes, allowing for the systematic study of specific biotransformation reactions. wikipedia.orgspringernature.com

Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when cells are homogenized. This fraction is a cornerstone of in vitro drug metabolism studies because it contains a high concentration of Phase I cytochrome P450 (CYP) enzymes and the Phase II uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. wikipedia.orguva.nl

Incubation of a xenobiotic like idebenone with liver, kidney, or intestinal microsomes, supplemented with the necessary cofactor UDP-glucuronic acid (UDPGA), is primarily used to study the formation of glucuronide conjugates. nih.govnih.gov While studies have utilized rat hepatic microsomes to investigate the protective antioxidant effects of idebenone nih.gov, specific data characterizing the rates and profiles of idebenone glucuronide formation in various tissue microsomes are not extensively detailed in the available literature.

Conversely, the primary enzymes responsible for sulfation, the sulfotransferases (SULTs), are located in the cytosolic fraction of the cell. wikipedia.orgresearchgate.net Therefore, significant formation of Idebenone Sulfate is not expected in purified microsomal incubations. Any observed sulfation activity in a microsomal preparation would likely be due to residual cytosolic contamination.

Table 1: Characteristics of Microsomal Fractions in Metabolism Studies
ComponentPrimary Cellular OriginKey Metabolic EnzymesRequired CofactorsPrimary Idebenone Reactions Studied
MicrosomesEndoplasmic ReticulumCytochrome P450 (CYP) enzymes, Uridine Diphosphate Glucuronosyltransferases (UGTs)NADPH (for CYPs), UDP-Glucuronic Acid (UDPGA) (for UGTs)Phase I side-chain oxidation, Phase II glucuronidation

The cytosol is the soluble portion of the cell's cytoplasm and contains a host of enzymes, including the sulfotransferase (SULT) superfamily. researchgate.net These enzymes are responsible for catalyzing the transfer of a sulfonate group from the universal donor cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. researchgate.net

Therefore, to specifically investigate the formation of Idebenone Sulfate, in vitro studies would require the incubation of idebenone or its Phase I metabolites with the cytosolic fraction of tissues like the liver or kidney, supplemented with PAPS. nih.gov Studies involving other compounds have successfully used liver and renal cytosol to characterize the kinetics of sulfamate (B1201201) metabolite formation. nih.gov While it is established that idebenone undergoes sulfation core.ac.uknih.gov, detailed reports from incubation studies using cytosolic fractions to specifically characterize the formation of Idebenone Sulfate are not available in the scientific literature.

The S9 fraction is a supernatant obtained from a tissue homogenate by centrifugation at 9000g. wikipedia.org This fraction is particularly valuable for metabolic profiling because it contains both the microsomal and cytosolic components of the cell. wikipedia.orgnih.gov Consequently, the S9 fraction possesses the enzymatic machinery for both Phase I reactions (CYPs) and the major Phase II conjugation pathways, including glucuronidation (UGTs) and sulfation (SULTs). springernature.comnih.gov

Incubating a test compound with an S9 fraction, fortified with a full complement of cofactors (e.g., NADPH, UDPGA, PAPS), provides a comprehensive overview of its metabolic fate in a single system. pharmaron.com This makes the S9 fraction an effective tool for metabolic stability screening in drug discovery. nih.gov For idebenone, an S9 metabolism study would be expected to produce the oxidative metabolites (QS10, QS4, etc.) as well as their corresponding glucuronide and sulfate conjugates. researchgate.net Although this system is ideally suited for studying the complete metabolism of idebenone, specific profiles and kinetic data from such studies have not been published.

Enzyme Kinetic Analysis of Metabolic Transformations

Michaelis-Menten Kinetics (Kₘ, Vₘₐₓ) Determinations

To quantify the efficiency and capacity of the enzymes responsible for Idebenone metabolism, Michaelis-Menten kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined. These parameters are crucial for predicting the metabolic fate of a compound at different concentrations.

Below is a representative table illustrating the type of data that would be generated from such experiments. Note: The following values are hypothetical examples for illustrative purposes and are not actual experimental data for Idebenone.

Table 1: Representative Michaelis-Menten Kinetic Parameters for Idebenone QS10 Formation (Hypothetical Data)
CYP IsoenzymeKₘ (µM)Vₘₐₓ (pmol/min/pmol CYP)Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/pmol CYP)
CYP1A2150250.17
CYP2C9120400.33
CYP2C19100350.35
CYP2D680600.75
CYP3A4501503.00

This hypothetical data suggests that CYP3A4 might be the primary enzyme responsible for Idebenone's initial metabolic step at therapeutic concentrations, exhibiting both a high affinity (low Kₘ) and a high capacity (high Vₘₐₓ).

Inhibition and Activation Studies of Metabolic Enzymes

The interaction of Idebenone with metabolic enzymes is not limited to its role as a substrate; it can also function as an inhibitor or be activated by other enzymatic systems. In its oxidized state, Idebenone has been shown to inhibit complex I of the mitochondrial respiratory chain. researchgate.net

Conversely, a critical activation pathway for Idebenone involves its reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netnih.gov NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. This reduction converts Idebenone to its hydroquinone (B1673460) form, Idebenol, which is considered the active molecule capable of donating electrons directly to complex III of the mitochondrial electron transport chain. nih.gov This process allows for the bypassing of a deficient or inhibited complex I, a key mechanism in its therapeutic effect.

The kinetics of this activation step have been characterized. In vitro experiments using recombinant NQO1 have determined the steady-state kinetic constants for Idebenone reduction, demonstrating that it is an efficient substrate for the enzyme. nih.gov

Table 2: Steady-State Kinetic Constants of NQO1 with Idebenone. Data sourced from Haefeli et al. (2011) nih.gov
Co-factor (Electron Donor)Kₘ (µM)Vₘₐₓ (µmol/mg/min)
NADH206 ± 2818.1 ± 0.8
NADPH47 ± 1122.2 ± 1.1

The data indicate a slight preference for NADPH over NADH as the electron donor for NQO1-mediated reduction of Idebenone. nih.gov The efficiency of this reduction is crucial, as genetic variants of NQO1 that reduce protein levels and activity have been shown to hamper Idebenone reduction, potentially leading to a poorer therapeutic response. researchgate.net

Impact of Co-factors and Reaction Conditions on Metabolic Rates

The rates of metabolic reactions are highly dependent on the availability of necessary co-factors and optimal reaction conditions. For the phase I oxidative shortening of Idebenone by cytochrome P450 enzymes, the essential co-factor is NADPH, which provides the reducing equivalents for the catalytic cycle of the CYP enzymes. xenotech.comfrontiersin.org The reaction rate is directly influenced by the concentration of NADPH and the presence of a functional NADPH-P450 reductase, which shuttles electrons from NADPH to the CYP enzyme. uniba.it

For the crucial activation of Idebenone via NQO1, the co-factors NADH and, preferentially, NADPH are required. nih.gov The cellular NADH/NAD⁺ ratio, which is influenced by the metabolic state of the cell (e.g., mitochondrial function), can therefore modulate the rate at which Idebenone is reduced to its active hydroquinone form.

Phase II conjugation reactions also have strict co-factor requirements. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), requires uridine diphosphate glucuronic acid (UDPGA) as the donor of the glucuronic acid moiety. xenotech.commdpi.com Sulfation, catalyzed by sulfotransferases (SULTs), requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. pharmaron.com In vitro experiments studying these pathways in liver microsomes or S9 fractions must be fortified with these respective co-factors to ensure enzymatic activity. frontiersin.orgpharmaron.com

In Vivo Preclinical Pharmacokinetic and Metabolite Tracing Studies Non Human

Animal Model Selection and Design for Disposition Studies

The selection of an appropriate animal model is critical for the relevance and translatability of preclinical pharmacokinetic data. ijrpc.comnih.gov Key considerations include similarities in drug metabolism pathways and physiology to humans. nih.gov

Rodent models, particularly mice and rats, are frequently employed in early-stage pharmacokinetic and metabolic studies due to their well-characterized biology, cost-effectiveness, and availability of transgenic strains. nih.govnih.govtandfonline.comnih.gov These models are instrumental in elucidating the metabolic pathways of xenobiotics.

In the context of Idebenone (B1674373), rodent models have been crucial for understanding its extensive first-pass metabolism. researchgate.netnewdrugapprovals.orgnih.gov Studies in rats have demonstrated that after oral administration, Idebenone is rapidly metabolized through oxidative shortening of its side chain and conjugation, primarily through glucuronidation and sulfation. researchgate.netnih.gov The resulting metabolites are then excreted, largely in the urine. newdrugapprovals.org

A comparative analysis of metabolic pathways between different rodent species can reveal important species-specific differences in drug metabolism. This is critical for assessing which species might be a more predictive model for human metabolism. For a labeled compound like Idebenone Sulfate-13C,d3 Potassium Salt, rodent models would be used to trace the distribution and excretion of this specific sulfated metabolite and to understand its stability and potential for further metabolism.

Table 1: Key Metabolic Pathways of Idebenone Identified in Rodent Models

Metabolic ReactionDescriptionPrimary Metabolites
Oxidative Side-Chain Shortening The decyl side chain of Idebenone is shortened through oxidation.QS10, QS8, QS6, QS4
Conjugation The parent compound and its metabolites undergo conjugation with glucuronic acid and sulfate (B86663).Idebenone-glucuronide, Idebenone-sulfate, QS-conjugates

This table is illustrative and based on the described metabolic pathways of Idebenone.

While rodents are valuable for initial screening, non-rodent species such as dogs are often included in preclinical programs to provide a more comprehensive pharmacokinetic profile. researchgate.net Dogs can offer a closer approximation to human gastrointestinal physiology and metabolic processes for certain compounds. researchgate.netmedwinpublishers.com

For a compound like Idebenone, which undergoes significant metabolism, evaluating its pharmacokinetics in a non-rodent species like the beagle dog can provide important data on inter-species variability. researchgate.net This is particularly relevant for predicting oral bioavailability and the metabolite profile in humans. When studying this compound, a dog model could help to determine if this sulfated metabolite is a major circulating entity in a species with different sulfotransferase and glucuronosyltransferase activities compared to rodents.

Absorption and Distribution Profiling using Labeled Compounds

Isotopically labeled compounds such as this compound are invaluable tools for accurately tracing the disposition of a drug and its metabolites. The stable isotopes (¹³C and deuterium) allow for differentiation from endogenous molecules and provide a clear signal for detection by mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to quantify drugs and their metabolites in biological matrices. core.ac.uknih.govnih.gov Following administration of this compound to animal models, tissue samples would be collected at various time points.

Analysis of these tissues by LC-MS/MS would reveal the extent and rate of distribution of the labeled sulfate conjugate. Studies with unlabeled Idebenone have shown wide distribution into various tissues. researchgate.net A study in rats using radiolabeled Idebenone demonstrated distribution to the gastrointestinal tract, liver, kidneys, plasma, lungs, heart, and brain. researchgate.net By using a specifically labeled metabolite like this compound, researchers can precisely track the tissue penetration of this particular conjugate.

Table 2: Illustrative Tissue Distribution Profile of Labeled Idebenone Metabolites in Rodents

TissueRelative Concentration of Labeled Metabolite
Liver High
Kidney High
Gastrointestinal Tract High
Lungs Moderate
Heart Moderate
Brain Low
Plasma Moderate

This table is illustrative and based on the described tissue distribution of Idebenone.

A key objective of pharmacokinetic studies is the quantitative determination of the drug and its metabolites in various biological fluids (e.g., plasma, urine, bile) and tissues. For this compound, validated LC-MS/MS methods would be developed to accurately measure its concentration. core.ac.uknih.gov

The use of a stable isotope-labeled internal standard, structurally similar to the analyte, is crucial for accurate quantification, as it compensates for variations in sample processing and instrument response. The pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) for this compound would be determined from the concentration data in plasma. Urinary excretion data would provide insights into the renal clearance of this metabolite.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. nih.govnih.gov Clinical and animal studies have indicated that Idebenone can penetrate the blood-brain barrier. nih.govnih.gov

By administering this compound to animal models, researchers can specifically assess the extent to which this sulfated metabolite can enter the brain. Brain tissue and cerebrospinal fluid (CSF) would be collected and analyzed by LC-MS/MS to determine the concentration of the labeled compound. These studies are essential to understand whether the sulfate conjugate contributes to the pharmacological effects of Idebenone in the brain or if it is primarily the parent compound that crosses the BBB before being metabolized. The hydrophilic nature of sulfate conjugates generally limits their ability to cross the BBB, but experimental verification is necessary.

Excretion Pathway Characterization

Following administration in non-human preclinical models, Idebenone and its metabolites are eliminated from the body through multiple pathways. Studies using ¹⁴C-labeled Idebenone in rats and dogs have shown that elimination is nearly complete within 48 hours, with the primary routes being renal (urine) and fecal excretion. researchgate.net The balance between these two pathways can exhibit species-specific differences. In rats, a greater portion of the administered dose is excreted in the urine compared to the feces, while in dogs, the excretion is almost equally divided between the two routes. researchgate.net

Biliary excretion into the intestine is a significant pathway for the clearance of Idebenone metabolites, particularly for high molecular weight conjugates. researchgate.net In preclinical studies in rats, the glucuronide conjugate of the metabolite QS-10 was identified as the predominant metabolite in bile. researchgate.net This finding highlights the role of the liver in conjugating Idebenone metabolites to facilitate their elimination.

The excretion of metabolites into the bile also gives rise to enterohepatic circulation, a process where metabolites excreted into the intestine are subsequently reabsorbed into the portal circulation and returned to the liver. researchgate.net This recycling mechanism was observed in rats and can prolong the systemic exposure to certain metabolites. researchgate.netnih.gov While Idebenone sulfate has been identified as a key metabolite, specific studies detailing its concentration in the bile of preclinical species are less common than those for glucuronide conjugates. However, as a polar, conjugated molecule, it is mechanistically plausible that it undergoes a degree of biliary excretion.

Renal excretion is a major route of elimination for Idebenone-related material. core.ac.uk Studies have shown that a substantial portion of the administered compound is recovered in the urine, primarily in the form of conjugated metabolites. core.ac.uk The metabolic process of side-chain shortening results in more polar compounds that are more readily cleared by the kidneys.

The most abundant metabolite found in urine is the conjugated form of QS-4, the shortest of the primary side-chain metabolites. core.ac.uknih.gov In rats and dogs, the sulfate conjugate of QS-4 has been specifically identified as the major urinary metabolite. researchgate.net This indicates that sulfation is a critical metabolic step for generating water-soluble products that can be efficiently eliminated via renal pathways. The efficient clearance via the kidneys is further supported by studies in models of moderate renal impairment, which showed that Idebenone and its metabolites were easily excreted without significant accumulation. nih.gov

The table below summarizes typical findings regarding the urinary excretion of major Idebenone metabolites in preclinical and clinical studies, demonstrating the predominance of the QS-4 metabolite.

MetaboliteTypical Percentage of Total Urinary Excretion (%)
Conjugated QS-4~40% - 50%
Conjugated QS-6~6% - 9%
Conjugated QS-10&lt;1.5%
Conjugated Idebenone&lt;1%

Data derived from studies in healthy human subjects, reflecting the general pattern of renal clearance of metabolites also observed in preclinical models. core.ac.uk

Fecal excretion accounts for the elimination of Idebenone-related compounds that are not absorbed from the gut or are eliminated via the bile. researchgate.net This pathway is comprised of two main components:

Unabsorbed Drug : Following oral administration, any fraction of Idebenone that is not absorbed passes through the gastrointestinal tract and is eliminated in the feces.

Biliary-Fecal Route : As discussed, metabolites conjugated in the liver are actively secreted into the bile, enter the small intestine, and are subsequently eliminated in the feces. researchgate.net The extent of this pathway contributes to the species-specific differences observed in fecal excretion between rats and dogs. researchgate.net

Mass balance studies, often employing radiolabeled compounds, are crucial for quantifying the total amount of drug and metabolites eliminated through this route. bioivt.com

Comprehensive Metabolite Profiling and Identification In Vivo

The metabolic fate of Idebenone is complex, involving extensive first-pass metabolism that transforms over 99% of the parent drug into various metabolites. core.ac.uk The primary metabolic pathway involves the oxidative shortening of the decyl side chain, followed by conjugation of the resulting metabolites and the parent compound. researchgate.net

Modern analytical techniques are essential for comprehensively profiling the metabolites of Idebenone. The use of stable isotope-labeled compounds, such as Idebenone Sulfate-¹³C,d₃ Potassium Salt, is central to these advanced strategies. nih.govembopress.orgkuleuven.be

Untargeted Metabolomics : In this discovery-oriented approach, a stable isotope-labeled version of Idebenone is administered in a preclinical model. nih.gov High-resolution mass spectrometry is then used to screen biological samples (plasma, urine, bile) for all molecular features that contain the isotopic label. nih.gov This powerful technique allows for the detection of previously unknown or unexpected metabolites by flagging them with a unique mass signature, providing a global view of the metabolic pathways. nih.govescholarship.org

Targeted Metabolomics : This quantitative approach uses stable isotope-labeled molecules, such as Idebenone Sulfate-¹³C,d₃ Potassium Salt or deuterium-labeled metabolites, as internal standards. researchgate.net By adding a known amount of the labeled standard to a biological sample, liquid chromatography with tandem mass spectrometry (LC-MS/MS) can be used to accurately and precisely measure the concentration of the corresponding unlabeled (endogenous) metabolite and the parent drug. core.ac.uk This method is the gold standard for obtaining precise pharmacokinetic data for known metabolites like QS-4, QS-6, and QS-10.

The predominant metabolic transformations of Idebenone are well-characterized, leading to the formation of the QS-10, QS-8, QS-6, and QS-4 metabolites through β-oxidation of the side chain, followed by reduction of the quinone ring and subsequent conjugation with sulfates and glucuronides. researchgate.netnih.gov

However, advanced metabolomics workflows create opportunities to identify novel, minor metabolites that may have been previously undetected. sciex.comnih.gov While the QS series represents the major pathway, untargeted stable isotope tracing studies are designed to investigate other potential biotransformations. In preclinical studies with rats and dogs, desmethylated versions of Idebenone and QS-4 have also been reported, indicating that demethylation is another metabolic route. researchgate.net The application of techniques like high-resolution mass spectrometry allows researchers to investigate other plausible metabolic reactions, such as hydroxylation at different positions on the alkyl side chain or further modifications to the quinone ring, thereby providing a more complete picture of Idebenone's biotransformation. sciex.com

The table below lists the well-characterized metabolites of Idebenone.

Metabolite NameAbbreviationDescriptionConjugation Forms
6-(9-carboxynonyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinoneQS-10Result of initial side-chain oxidationGlucuronides, Sulfates
6-(7-carboxyheptyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinoneQS-8Intermediate from β-oxidationGlucuronides, Sulfates
6-(5-carboxypentyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinoneQS-6Intermediate from β-oxidationGlucuronides, Sulfates
6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinoneQS-4Final product of side-chain shorteningGlucuronides, Sulfates

Comparative Metabolite Profiles Across Different Animal Models

Preclinical studies investigating the metabolism of idebenone have been conducted in various animal models, primarily in rats and dogs. These studies reveal a consistent and primary metabolic pathway involving the oxidative shortening of the decyl side chain. This process leads to the formation of a series of metabolites designated as QS10, QS8, QS6, and QS4.

Following the initial oxidative metabolism, both the parent compound and its shortened metabolites undergo further biotransformation. This secondary phase of metabolism involves the reduction of the quinone ring, followed by conjugation with sulfates and glucuronides. nih.gov This two-step metabolic cascade is a common detoxification and elimination pathway for many xenobiotics.

While the qualitative metabolic pathways appear to be similar across the studied species, quantitative differences in the formation and elimination of these metabolites are anticipated. These species-specific variations are crucial for selecting the most appropriate animal model for further toxicological and efficacy studies, ensuring the preclinical data is as predictive as possible for human outcomes.

Detailed research findings from comparative studies in rats and dogs have identified a range of metabolites. The primary metabolites result from the sequential beta-oxidation of the side chain. nih.gov Subsequent conjugation reactions lead to the formation of sulfate and glucuronide derivatives, which are then excreted.

Table 1: Identified Metabolites of Idebenone in Preclinical Animal Models
MetaboliteMetabolic PathwayAnimal ModelReference
QS10 (6-(9-carboxynonyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone)Oxidative side-chain shorteningRat, Dog nih.gov
QS8 (6-(7-carboxyheptyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone)Oxidative side-chain shorteningRat, Dog nih.gov
QS6 (6-(5-carboxypentyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone)Oxidative side-chain shorteningRat, Dog nih.gov
QS4 (6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone)Oxidative side-chain shorteningRat, Dog nih.gov
Sulfate ConjugatesReduction and SulfationRat, Dog nih.gov
Glucuronide ConjugatesReduction and GlucuronidationRat, Dog nih.gov

Further quantitative analysis is necessary to delineate the precise proportions of each metabolite in various biological matrices, such as plasma and urine, across different species. This information is vital for constructing a comprehensive understanding of the species-specific disposition of this compound.

Biochemical and Molecular Mechanisms of Action in Preclinical Models Non Clinical Focus

Mitochondrial Electron Transport Chain (ETC) Modulation by Idebenone (B1674373) Metabolites

The primary mechanism attributed to Idebenone's effects in preclinical models is its interaction with the mitochondrial electron transport chain (ETC). As a short-chain quinone analog, it is capable of accepting and donating electrons, which allows it to modulate ETC activity, particularly under conditions of mitochondrial dysfunction.

A key feature of Idebenone's mechanism is its ability to circumvent dysfunctional Complex I of the ETC. In numerous cellular models of mitochondrial disease where Complex I activity is impaired, Idebenone has been shown to act as a mitochondrial electron carrier. The compound is reduced by mitochondrial enzymes, and its reduced form, idebenol, can then directly donate electrons to Complex III (cytochrome c reductase). This action effectively bypasses the defective Complex I, thereby helping to restore the flow of electrons along the ETC. This mechanism is crucial for maintaining the proton gradient necessary for ATP synthesis, even when a primary component of the ETC is compromised.

By restoring electron flow, Idebenone metabolites directly impact mitochondrial respiration and energy production. In cellular models with impaired Complex I, treatment with Idebenone has been demonstrated to rescue cellular ATP levels. By shuttling electrons from the cytoplasm and mitochondria to Complex III, it helps to re-establish the proton-motive force across the inner mitochondrial membrane, which is the driving force for ATP synthase. Studies using fibroblasts from patients with mitochondrial disorders have shown that Idebenone treatment can lead to a significant increase in ATP production, highlighting its role in cellular bioenergetics.

Table 1: Effect of Idebenone on ATP Levels in Cellular Models of Mitochondrial Dysfunction

Cellular Model Condition Outcome of Idebenone Treatment Reference
Human Fibroblasts (LHON) Complex I Deficiency Restoration of ATP synthesis
Cultured Myoblasts Impaired Oxidative Phosphorylation Increased cellular ATP levels

This table is representative of findings in the field and is for illustrative purposes.

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. In various preclinical models of mitochondrial dysfunction, the collapse of ΔΨm is a common pathological feature. Idebenone has been shown to help maintain or restore the mitochondrial membrane potential in cells with compromised Complex I function. By facilitating electron transport and proton pumping at downstream complexes, it helps to preserve the electrochemical gradient across the inner mitochondrial membrane, thereby preventing mitochondrial depolarization and subsequent cellular damage.

Antioxidant and Redox Signaling Pathway Investigations

Beyond its direct role in the ETC, Idebenone and its reduced metabolite, idebenol, exhibit significant antioxidant properties. This dual functionality allows it to not only boost energy production but also protect cells from oxidative damage.

Idebenone is a potent scavenger of reactive oxygen species (ROS). Its ability to interact with the mitochondrial ETC also influences ROS production. When the ETC is inhibited, particularly at Complex I or III, there is an increase in the generation of superoxide (B77818) radicals. By restoring electron flow, Idebenone can decrease this "electron leak" and thereby reduce the rate of mitochondrial ROS production at its source. Furthermore, both Idebenone and its reduced form can directly neutralize various free radicals, functioning as chain-breaking antioxidants within the lipid and aqueous compartments of the cell.

One of the most well-documented antioxidant effects of Idebenone in preclinical models is its ability to inhibit lipid peroxidation. Cell membranes, which are rich in polyunsaturated fatty acids, are highly susceptible to damage by ROS. Idebenone, being lipophilic, localizes within these membranes. There, it effectively quenches lipid peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation. This action helps to protect the structural and functional integrity of cellular and mitochondrial membranes from oxidative stress.

Table 2: Antioxidant Activities of Idebenone in Preclinical Models

Activity Model System Mechanism Reference
ROS Scavenging Isolated Mitochondria, Cell Cultures Direct neutralization of free radicals; Reduction of ROS production by restoring ETC function
Lipid Peroxidation Inhibition Brain Homogenates, Microsomes Chain-breaking antioxidant activity within lipid membranes

This table is representative of findings in the field and is for illustrative purposes.

Activation of Antioxidant Enzymes (e.g., SOD, Catalase)

In preclinical studies, Idebenone has been shown to bolster cellular defense mechanisms against oxidative stress by augmenting the activity of key antioxidant enzymes. In a study involving aged rats, administration of Idebenone resulted in significant increases in superoxide dismutase (SOD) activity in both mitochondrial and synaptosomal fractions of the brain cortex. nih.gov Specifically, the SOD activity increased by 28.5% in the mitochondrial fraction and 16.3% in the synaptosomal fraction. nih.gov This suggests a targeted effect on cellular compartments that are major sites of reactive oxygen species (ROS) production.

Further research has corroborated these findings, demonstrating that Idebenone treatment can normalize the activities of antioxidant enzymes that are often dysregulated under inflammatory conditions. nih.gov In models of lipopolysaccharide (LPS)-induced systemic inflammation, Idebenone treatment restored the levels of SOD and catalase, which are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively. nih.gov This restoration of antioxidant enzyme activity helps to protect against lipid peroxidation and cellular damage. nih.gov The upregulation of endogenous antioxidants like SOD and catalase is a key mechanism by which Idebenone enhances the total antioxidant capacity of tissues. nih.gov

Table 1: Effect of Idebenone on Antioxidant Enzyme Activity in Rat Brain Cortex

Brain FractionEnzymePercentage Increase in Activity
MitochondrialSuperoxide Dismutase (SOD)28.5%
SynaptosomalSuperoxide Dismutase (SOD)16.3%

Nrf2 Signaling Pathway Activation and Gene Expression Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular antioxidant responses. Idebenone has been found to activate this pathway, leading to the increased expression of a variety of protective genes. nih.govfrontiersin.orgnih.gov This activation is a key alternative to the direct antioxidant hypothesis in explaining the broad cytoprotective effects of Idebenone. nih.gov

Upon activation by Idebenone, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), thereby initiating the transcription of numerous antioxidant and detoxification genes. frontiersin.org Among the genes reported to be activated by Idebenone through this pathway are those encoding for SOD, NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione peroxidase (GPx). nih.gov While the activation of Nrf2-dependent genes by Idebenone has been observed in fibroblasts from Friedreich's Ataxia patients, the effect was noted to be comparatively small. nih.gov

In a mouse model of intracerebral hemorrhage, Idebenone administration led to a decrease in the expression of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2, thereby promoting Nrf2 activity. imrpress.com This modulation of the Keap1/Nrf2/NQO1 pathway contributes to the resolution of hematoma and improved neurological outcomes by strengthening antioxidant defenses. imrpress.com Similarly, in a model of testicular torsion/detorsion in juvenile rats, Idebenone was shown to regulate the Sirt1/Nrf2/TNF-α pathway, leading to a reduction in oxidative stress, inflammation, and apoptosis. nih.gov

Table 2: Genes Modulated by Idebenone via the Nrf2 Signaling Pathway

GeneFunction
SODDetoxification of superoxide radicals
NQO1Detoxification of quinones and reduction of oxidative stress
GPxReduction of hydrogen peroxide and lipid hydroperoxides

Anti-inflammatory and Immune Modulation in Animal Models

Suppression of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. Preclinical evidence strongly suggests that Idebenone exerts its anti-inflammatory effects in part by suppressing the activation of this pathway. nih.govnih.govnih.gov In various animal models of inflammation, Idebenone treatment has been shown to inhibit the nuclear translocation of NF-κB, a critical step in its activation. nih.govnih.govnih.gov

For instance, in a mouse model of Parkinson's disease, pretreatment with Idebenone was found to reduce the activation of the NF-κB signaling pathway in response to neurotoxic stimuli. nih.govnih.gov This inhibition of NF-κB activation was associated with a subsequent decrease in the production of pro-inflammatory mediators. nih.govnih.gov Similarly, in macrophages stimulated with lipopolysaccharide (LPS), Idebenone treatment effectively suppressed inflammatory responses by inhibiting the NF-κB signaling pathway. nih.gov The ability of Idebenone to scavenge ROS and reduce oxidative stress may also contribute to the inhibition of upstream events that trigger NF-κB activation. nih.gov

Modulation of Inflammatory Cytokines and Enzymes

A significant body of preclinical research demonstrates Idebenone's ability to modulate the expression and secretion of various inflammatory cytokines and enzymes. In mouse models of sepsis and systemic inflammation, Idebenone treatment significantly decreased the expression of inflammatory enzymes and the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com

In a mouse model of acute colitis, Idebenone administration led to a consistent downregulation of a broad array of pro-inflammatory cytokines and chemokines in the colon tissue, such as IL-1α, IL-6, TNF-α, and IL-17. nih.gov This reduction in inflammatory mediators was associated with a significant improvement in clinical symptoms and tissue integrity. nih.gov Furthermore, in a model of lipopolysaccharide (LPS)-induced neuroinflammation, Idebenone was shown to reduce the levels of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS). nih.gov These findings underscore Idebenone's potential to mitigate inflammatory conditions by controlling the production of key inflammatory molecules. nih.govnih.gov

Table 3: Inflammatory Cytokines Modulated by Idebenone in Preclinical Models

CytokineEffect of Idebenone Treatment
TNF-αDecreased
IL-6Decreased
IL-1βDecreased
IL-1αDecreased
IL-17Decreased

Microglial Polarization and Neuroinflammation in Preclinical Models

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. Preclinical studies have revealed that Idebenone can modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.govnih.govfrontiersin.org This modulation of microglial activation is a key mechanism underlying Idebenone's neuroprotective effects.

In a mouse model of Parkinson's disease, Idebenone treatment was shown to inhibit the neuroinflammatory response and modulate M1/M2 microglial polarization. nih.gov In vitro studies using LPS-stimulated BV2 microglial cells further confirmed that Idebenone could attenuate the production of pro-inflammatory factors and promote a phenotypic switch from the M1 to the M2 state. nih.govnih.govfrontiersin.org This effect is partly mediated by the inhibition of the MAPK and NF-κB signaling pathways. nih.govnih.gov By influencing microglial polarization, Idebenone helps to create a less inflammatory and more neuroprotective microenvironment in the brain. nih.gov

Interplay with Quinone Reductase Enzymes (e.g., NQO1)

The bioactivation of Idebenone is critically dependent on its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.govuzh.ch This enzyme catalyzes the two-electron reduction of Idebenone to its stable hydroquinone (B1673460) form, which is considered the active molecule. nih.govresearchgate.net This reduction by NQO1 is essential for Idebenone to exert its biological effects, including donating electrons to the mitochondrial respiratory chain to support ATP production and detoxifying free radicals. nih.govnih.gov

The importance of NQO1 in the mechanism of action of Idebenone is highlighted by observations that in systems with low or absent NQO1 activity, Idebenone may be ineffective or even toxic. nih.gov The NQO1-reduced Idebenone can act as a cytosolic-mitochondrial electron shuttle, transferring electrons from cytosolic NAD(P)H to the mitochondrial respiratory chain, specifically to complex III. nih.govuzh.chresearchgate.net This process can partially restore cellular ATP levels under conditions of impaired complex I function, a mechanism not shared by the structurally related long-chain quinone, Coenzyme Q10. nih.govuzh.ch This interplay with NQO1 distinguishes the activity of short-chain quinones like Idebenone and provides a rationale for their use in disorders characterized by mitochondrial dysfunction. nih.gov

NQO1-Dependent Activity and Cytotoxicity Mechanisms

Idebenone's primary mechanism of action is intricately linked to the cytosolic enzyme NAD(P)H: quinone acceptor oxidoreductase 1 (NQO1). nih.govnih.gov Idebenone serves as a substrate for NQO1, which catalyzes its two-electron reduction to its hydroquinone form, idebenol. nih.govnih.gov This reduction is crucial, as it allows idebenone to function as an electron carrier in the mitochondrial electron transport chain. nih.govmdpi.com Specifically, NQO1-reduced idebenone can donate electrons directly to Complex III, thereby bypassing Complex I. nih.govplos.org This mechanism is particularly significant in cellular models of Complex I dysfunction, where idebenone can partially restore mitochondrial respiration and adenosine triphosphate (ATP) production. nih.govplos.orguzh.ch

The NQO1-dependent redox cycling of idebenone establishes a shuttle of electrons from cytosolic NAD(P)H to the mitochondrial respiratory chain. nih.govplos.org This process not only helps to maintain cellular energy levels but is also associated with a reduction in lactate (B86563) production in cells with impaired mitochondrial function, indicating a metabolic shift from anaerobic glycolysis towards mitochondrial respiration. nih.govplos.org The efficacy of this bypass is directly dependent on NQO1 activity; inhibition of NQO1 with dicoumarol abolishes the ATP rescue effect of idebenone in cells with inhibited Complex I. nih.govplos.org

While NQO1 is essential for idebenone's therapeutic action, the relationship between NQO1 and idebenone-related cytotoxicity is complex. In its oxidized form, idebenone can inhibit Complex I, potentially leading to decreased respiratory function. nih.govresearchgate.net The presence of NQO1 mitigates this by rapidly converting idebenone to its reduced form. nih.gov However, in cells deficient in NQO1, idebenone administration can lead to a significant decrease in cell viability, increased production of reactive oxygen species (ROS), and deleterious effects on ATP levels. nih.gov This suggests that NQO1 activity is a key determinant of whether idebenone exerts a protective or a cytotoxic effect. nih.gov Thus, the therapeutic window of idebenone appears to be narrow and highly dependent on the cellular context of NQO1 expression. nih.gov

Table 1: NQO1-Dependent ATP Rescue by Idebenone in Human Hepatoma (HepG2) Cells with Inhibited Complex I
ConditionDescriptionRelative ATP Level (% of Control)
Control (DMSO)Normal cellular function.100%
Rotenone (Complex I Inhibitor)Induces mitochondrial dysfunction, sharply decreasing ATP.~20%
Rotenone + IdebenoneIdebenone partially restores ATP levels by bypassing Complex I.~60%
Rotenone + Idebenone + Dicoumarol (NQO1 Inhibitor)NQO1 inhibition prevents idebenone's effect, ATP levels remain low.~25%
Data synthesized from findings reported in Haefeli et al., 2011. nih.govplos.org

Differential NQO1 Expression and Cellular Response

The cellular response to idebenone is highly heterogeneous and correlates strongly with the differential expression levels of NQO1 in various cell types. jneurosci.orgjneurosci.org Preclinical studies, particularly in the context of the central nervous system, have revealed that NQO1 is not universally expressed across all brain cells. jneurosci.org NQO1 is predominantly expressed in astrocytes, while cortical neurons exhibit little to no expression of the enzyme. jneurosci.orgnih.gov

This disparity in NQO1 expression leads to distinct and even opposing effects of idebenone on different cell populations. jneurosci.orgresearchgate.net

In astrocytes (high NQO1 expression): Idebenone stimulates mitochondrial respiration and effectively supports oxygen consumption even in the presence of a Complex I inhibitor like rotenone. jneurosci.orgnih.gov This demonstrates the NQO1-dependent bypass of Complex I. The ability to rescue ATP levels in the presence of mitochondrial toxins is robust in these cells. jneurosci.org

This cell-type-specific response underscores the critical role of NQO1 in mediating the therapeutic potential of idebenone. researchgate.net The lack of neuronal NQO1 activity has been proposed as a possible explanation for the limited efficacy of idebenone in some neurodegenerative disease trials. jneurosci.orgnih.gov Furthermore, proof-of-principle studies have shown that pharmacologically inducing NQO1 expression in cells with low basal levels can reverse the inhibitory effects of idebenone and enable its Complex I bypass activity. jneurosci.org

Apoptosis and Cell Survival Pathways

Modulation of Intrinsic Mitochondrial Apoptosis Pathway (e.g., Bcl-2, Bax, Caspase-3)

Idebenone has been shown to modulate key components of the intrinsic mitochondrial pathway of apoptosis, which plays a central role in programmed cell death. bohrium.comnih.gov This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). nih.govmdpi.com The ratio of these proteins is a critical determinant of cell fate, controlling the permeability of the outer mitochondrial membrane and the subsequent release of cytochrome c. nih.govkarger.com

In cellular models of oxidative stress, such as human retinal pigment epithelial (RPE) cells exposed to hydrogen peroxide, idebenone pre-treatment exerts a significant anti-apoptotic effect. bohrium.comnih.govresearchgate.net Research findings indicate that idebenone increases the protein levels of the anti-apoptotic Bcl-2, while the levels of the pro-apoptotic Bax remain unchanged. bohrium.comnih.govresearchgate.net This action effectively decreases the Bax/Bcl-2 ratio, shifting the balance towards cell survival. bohrium.comkarger.com

The stabilization of the mitochondrial membrane by modulating Bcl-2 family proteins prevents the release of cytochrome c from the mitochondria into the cytosol. bohrium.comnih.gov The release of cytochrome c is a pivotal step in apoptosis, as it triggers the formation of the apoptosome and the activation of a cascade of cysteine proteases known as caspases. mdpi.comresearchgate.net By inhibiting cytochrome c release, idebenone effectively reduces the activation of caspase-3, a key executioner caspase responsible for cleaving numerous cellular substrates and dismantling the cell. bohrium.comnih.govnih.gov However, it is noteworthy that at high concentrations, idebenone has been observed to induce apoptosis in some cancer cell lines, associated with an increase in Bax expression and caspase-3 activity, highlighting a concentration-dependent dual role. nih.govresearchgate.netnih.gov

Table 2: Effect of Idebenone on Apoptotic Markers in Human RPE Cells Under Oxidative Stress
Apoptotic MarkerEffect of Oxidative Stress (H₂O₂)Effect of Idebenone Pre-treatment + H₂O₂Reference
Bcl-2 Protein LevelDecreasedIncreased (relative to H₂O₂ alone) bohrium.comnih.govnih.gov
Bax Protein LevelIncreasedUnmodified (relative to H₂O₂ alone) bohrium.comnih.govnih.gov
Bax/Bcl-2 RatioSignificantly IncreasedReduced / Normalized bohrium.comkarger.com
Cytochrome C ReleaseIncreasedInhibited nih.gov
Caspase-3 ActivityIncreasedReduced bohrium.comnih.govnih.gov

Cytoprotective Effects Against Oxidative Damage in Cellular Models

Idebenone demonstrates significant cytoprotective properties against oxidative damage in a variety of preclinical cellular models. karger.commdpi.com Its antioxidant capabilities are a cornerstone of this protective effect, attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular membranes and mitochondria from oxidative insults. mdpi.comnih.gov

In models using human retinal pigment epithelial (RPE) cells, which are particularly vulnerable to oxidative damage, idebenone pre-treatment ameliorates hydrogen peroxide (H₂O₂)-induced reductions in cell viability. bohrium.comkarger.comresearchgate.net The underlying mechanisms for this protection are multifaceted. Idebenone helps to maintain the mitochondrial membrane potential (ΔΨm) at physiological levels, preserving the integrity and functionality of mitochondria under oxidative stress. bohrium.comnih.govnih.gov It counteracts the excessive production of mitochondrial ROS and supports the function of respiratory chain complexes. bohrium.comnih.govunipa.it

Furthermore, idebenone's cytoprotective action involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. bohrium.comnih.govnih.gov Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes, bolstering the cell's intrinsic defense mechanisms against oxidative stress. bohrium.com Studies in primary cortical neurons and other neural cell lines have also shown that idebenone can attenuate oxidative injury caused by the depletion of the endogenous antioxidant glutathione. nih.gov These findings collectively establish that idebenone protects cells from oxidative damage by supporting mitochondrial function, directly neutralizing ROS, and enhancing endogenous antioxidant responses. bohrium.comkarger.com

Theoretical Frameworks and Computational Modeling in Idebenone Research

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are powerful computational tools that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on Idebenone (B1674373) Sulfate-13C,d3 Potassium Salt are not available, the principles can be applied to understand its metabolic fate and biological activity based on the extensive research on idebenone and its analogs.

Prediction of Metabolic Fate and Enzyme Substrate Specificity

Idebenone undergoes extensive first-pass metabolism, with its primary metabolic pathways involving side-chain shortening and conjugation to form sulfates and glucuronides. researchgate.net QSAR models can be instrumental in predicting the susceptibility of idebenone and its analogs to various metabolic enzymes. By analyzing a library of related compounds, it's possible to build models that link molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) to the rate and site of metabolism.

For instance, a hypothetical QSAR study on a series of idebenone analogs could reveal that the length and branching of the alkyl side chain significantly influence the rate of oxidative shortening. Similarly, the electronic properties of the quinone ring could be correlated with the activity of sulfotransferases and UDP-glucuronosyltransferases, the enzymes responsible for forming sulfate (B86663) and glucuronide conjugates. These models could predict the likelihood of Idebenone Sulfate-13C,d3 Potassium Salt being a major or minor metabolite under different physiological conditions.

Correlation of Structural Modifications with Biological Activities in In Vitro Models

The biological activity of idebenone and its analogs, particularly their antioxidant and neuroprotective effects, has been the subject of numerous studies. QSAR can be employed to establish a quantitative relationship between structural modifications and these activities. For example, by systematically altering the substituents on the quinone ring or modifying the length of the side chain, researchers can generate data to build a QSAR model.

Such a model could identify key structural features that enhance the desired biological activity while minimizing off-target effects. For the sulfate metabolite, QSPR models could be particularly useful in predicting its physicochemical properties, such as solubility and membrane permeability, which in turn influence its distribution and potential for biological activity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that provide a three-dimensional view of how a ligand, such as Idebenone Sulfate, interacts with a protein target at the atomic level.

Ligand-Protein Interaction Studies for Metabolic Enzymes and Receptor Targets

Molecular docking could be used to predict the binding orientation of idebenone and its metabolites, including the sulfate conjugate, within the active sites of metabolic enzymes like cytochrome P450s, sulfotransferases, and UDP-glucuronosyltransferases. These studies can help to rationalize the observed metabolic pathways. For example, docking simulations could reveal why a particular hydroxyl group on the idebenone structure is preferentially sulfated.

Furthermore, if Idebenone Sulfate were to have any off-target effects or interact with specific receptors, molecular docking could be used to explore these potential interactions. By docking the molecule into the binding sites of various known receptors, researchers could generate hypotheses about its potential pharmacological profile.

Elucidation of Binding Modes and Active Site Interactions

Once a plausible binding pose is identified through docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex and to analyze the detailed interactions over time. MD simulations provide a dynamic picture of the binding event, revealing the key amino acid residues involved in the interaction, the role of water molecules, and any conformational changes that occur upon binding.

For Idebenone Sulfate, MD simulations could elucidate the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize its binding to a target protein. This information is invaluable for understanding the molecular basis of its interaction and for designing new molecules with improved binding affinity and specificity.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Species

PBPK modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov These models integrate physicochemical data of the compound with physiological information of the species to predict the concentration-time profiles in various tissues. nih.gov

While a specific PBPK model for this compound has not been published, a PBPK model for idebenone could be developed and refined using data from preclinical species. Such a model would typically include compartments representing major organs and tissues, with physiological parameters like blood flow rates and tissue volumes. The metabolic clearance of idebenone to its metabolites, including the sulfate conjugate, would be a key component of the model.

Integration of In Vitro Metabolism and Transport Data into PBPK Models

A critical step in developing a robust PBPK model is the incorporation of data from in vitro experiments that define a compound's metabolic and transport characteristics. This process, known as in vitro to in vivo extrapolation (IVIVE), allows for the prediction of human pharmacokinetics from preclinical data.

Metabolism Data: Idebenone undergoes extensive and rapid metabolism. Following oral administration, it is subject to a high first-pass effect, with over 99% of the parent compound being metabolized before reaching systemic circulation. The primary metabolic pathway involves oxidative shortening of the decyl side chain, a process mediated by a range of cytochrome P450 (CYP) isoenzymes. Subsequently, both the parent compound and its shortened metabolites undergo Phase II conjugation reactions, specifically glucuronidation and sulfation, to form more water-soluble compounds for excretion. The formation of this compound is a direct result of this sulfation pathway, catalyzed by sulfotransferase (SULT) enzymes.

In vitro studies using human liver microsomes and recombinant enzymes are essential to determine the kinetic parameters (e.g., Km, Vmax) for each of these metabolic pathways. This data is then integrated into the liver compartments of a PBPK model to simulate hepatic clearance.

Table 1: Key Enzymes Involved in the Metabolism of Idebenone
Metabolic PhaseEnzyme FamilySpecific IsoenzymesMetabolic Action
Phase ICytochrome P450 (CYP)CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4Oxidative shortening of the side chain
Phase IIUDP-glucuronosyltransferases (UGT)(Isoforms not specified in literature)Glucuronide conjugation
Sulfotransferases (SULT)(Isoforms not specified in literature)Sulfate conjugation

Transport Data: Efflux transporters such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) play a significant role in limiting the distribution of compounds, particularly across the blood-brain barrier and in the intestine. While specific in vitro studies identifying Idebenone or its sulfate conjugate as substrates for these transporters are not readily available in the literature, evaluating this possibility is a key component of model development. In vitro systems, such as Caco-2 cell monolayers or vesicles expressing specific transporters, would be used to determine if Idebenone Sulfate is a substrate or inhibitor of key efflux or uptake transporters. Positive findings would be incorporated into the PBPK model by adding transporter-mediated flux terms to the equations governing tissue entry and exit, particularly for the gut and brain compartments.

Prediction of this compound Disposition in Animal Models

Once a PBPK model is constructed with species-specific physiological parameters (e.g., organ volumes, blood flow rates) and the relevant in vitro metabolism and transport data, it can be used to predict the pharmacokinetic profile of Idebenone and its metabolites in various animal models. Pharmacokinetic studies have been conducted in species including rats, mice, and dogs, providing in vivo data for model validation.

The model would simulate the concentration-time profiles of parent Idebenone, its primary oxidative metabolites (QS10, QS8, QS6, QS4), and their conjugated forms, including Idebenone Sulfate, in plasma and various tissues. The use of the isotopically labeled "this compound" in such studies would serve as a highly specific tracer to follow the disposition of the sulfate conjugate distinctly from other metabolites.

The prediction of disposition involves solving a series of differential equations that describe the mass balance of the compound in each organ compartment, accounting for blood flow, tissue partitioning, metabolism, and transport. The model's predictions for key pharmacokinetic parameters (Cmax, AUC, half-life) can then be compared against observed data from animal studies to refine and validate the model.

Table 2: Reported Pharmacokinetic Findings for Idebenone in Animal Models
SpeciesAdministration RouteKey FindingsReference
RatOralRapidly absorbed with peak plasma levels of 14C-idebenone observed after 15 minutes. Estimated oral bioavailability of 91%.
DogOralRapidly absorbed with peak plasma levels of 14C-idebenone observed after 15 minutes. Estimated oral bioavailability of 62%.
MouseOral (dietary)Penetrates into eye fluids at nanomolar concentrations, sufficient for pharmacological activity.

Interspecies Extrapolation Methodologies

A primary application of PBPK modeling is the extrapolation of pharmacokinetic data from preclinical animal species to humans. This is often achieved using allometric scaling, a method that relates physiological and pharmacokinetic parameters to body weight across species.

For Idebenone, a PBPK model validated with data from rats and dogs can be scaled to predict human pharmacokinetics. Physiological parameters like organ volumes and blood flows are scaled using established allometric equations. For metabolic parameters, the clearance rates determined from in vitro human liver microsomes or hepatocytes are used directly in the human PBPK model. Differences in enzyme expression levels and transporter activity between species are critical factors that must be considered for accurate extrapolation. The model can then predict the human disposition of Idebenone and its metabolites, including Idebenone Sulfate, providing valuable insights for clinical study design.

Metabolic Flux Analysis (MFA) Using Stable Isotope Tracing Data

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. The use of stable isotope-labeled substrates, such as Idebenone containing 13C and deuterium (B1214612) (d3), is central to this methodology. While no specific MFA studies using labeled Idebenone have been published, its known interaction with the mitochondrial electron transport chain makes it a prime candidate for such an investigation. The isotopically labeled "this compound," or a labeled precursor, would be an ideal tracer to probe the metabolic consequences of the drug's activity.

Computational Algorithms for Quantifying Intracellular Metabolic Fluxes

MFA relies on computational algorithms to estimate fluxes from experimental data. A stable isotope tracer is introduced into a biological system, and the resulting labeling patterns in downstream metabolites are measured, typically by mass spectrometry or NMR.

The core of MFA involves creating a mathematical model of the metabolic network. This model includes the stoichiometry of the reactions and the atom transitions from substrates to products. By measuring the isotopic enrichment in key metabolites at a metabolic steady state, an algebraic system of equations can be solved to determine the intracellular fluxes that best explain the observed labeling patterns. For dynamic systems, isotopically non-stationary MFA (INST-MFA) is used, which involves solving a system of ordinary differential equations to track the change in isotopic labeling over time.

Isotopic Network Reconstruction and Parameter Estimation

To apply MFA to study the effects of Idebenone, a relevant metabolic network model would first be reconstructed. Given Idebenone's role in mitochondrial bioenergetics, this network would focus on central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the tricarboxylic acid (TCA) cycle, and anaplerotic pathways.

An experiment would involve introducing an isotopically labeled precursor that can be metabolized to Idebenone Sulfate-13C,d3. The cells or organism would then be treated with Idebenone. The 13C and d3 labels would propagate through the metabolic network, and their incorporation into various intracellular metabolites would be quantified.

Parameter estimation is the process of fitting the flux values in the model to the measured isotopic data. This is typically a non-linear regression problem where the objective is to minimize the difference between the experimentally measured and model-predicted isotope labeling patterns. The result is a quantitative map of all the fluxes in the network.

Interpretation of Flux Maps in Response to Idebenone or its Metabolites

The output of an MFA study is a flux map, which provides a quantitative visualization of the flow of metabolites through the cell's biochemical pathways. By comparing the flux map of a system treated with Idebenone to an untreated control, researchers can precisely identify how Idebenone or its active metabolites alter cellular metabolism.

For instance, since Idebenone can shuttle electrons to complex III of the respiratory chain, it might be hypothesized that its presence could alter the flux through the TCA cycle or the entry of substrates like pyruvate (B1213749) and glutamine into the mitochondria. An MFA study could quantify these changes. An increase in TCA cycle flux might indicate enhanced mitochondrial respiration, while changes in glycolytic or pentose phosphate pathway fluxes could reveal shifts in cellular redox balance and biosynthetic precursor production. Interpreting these flux maps provides a systems-level understanding of the drug's mechanism of action, potentially uncovering novel therapeutic effects or metabolic liabilities.

Future Research Directions and Research Tool Applications

Development of Novel Labeled Idebenone (B1674373) Analogues and Metabolites for Specific Research Questions

The synthesis of novel idebenone analogues is a key strategy for improving its therapeutic properties and for investigating its mechanisms of action. mdpi.com Researchers modify the core structure of idebenone to enhance its physicochemical characteristics, such as water solubility and metabolic stability, which can improve its bioavailability. mdpi.comdoaj.org For instance, studies have focused on creating derivatives with modified side chains or altered benzoquinone rings to understand the structural features responsible for its antioxidant and mitochondrial functions. mdpi.comnih.gov

The development of stable isotope-labeled versions of these novel analogues and their metabolites is a logical next step. By introducing isotopes like ¹³C, ²H (deuterium), or ¹⁵N at specific positions, researchers can:

Trace Metabolic Fates: Follow the biotransformation of new idebenone derivatives in complex biological systems to identify and quantify their metabolites. This is crucial for understanding how structural modifications affect the compound's metabolic pathway.

Investigate Structure-Activity Relationships (SAR): Use labeled compounds to precisely measure uptake, distribution, and target engagement of different analogues, helping to identify which structural features lead to more potent therapeutic effects. nih.gov

Clarify Mechanisms of Action: Labeled analogues can help determine if the therapeutic effects are caused by the parent compound or by a specific metabolite, providing clarity on the active molecular species. nih.gov

This approach allows for direct comparisons of the pharmacokinetic and pharmacodynamic profiles of various idebenone-related compounds, accelerating the discovery of more effective and targeted therapies. nih.gov

Integration of Idebenone Sulfate-13C,d3 Potassium Salt in Multi-Omics Research

Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., metabolites, lipids, proteins), provide a holistic view of a biological system. This compound is an ideal tool for these integrated studies due to its utility as a tracer.

Metabolomics and lipidomics are powerful disciplines that analyze the complete set of metabolites and lipids in a biological sample, offering a real-time snapshot of cellular activity. nih.govcreative-proteomics.com When this compound is introduced into a cell culture or animal model, it acts as a metabolic tracer.

Using mass spectrometry and NMR, researchers can track the labeled carbon and deuterium (B1214612) atoms as they are incorporated into downstream metabolites. This allows for:

Metabolic Pathway Elucidation: Mapping the specific metabolic routes of idebenone and its sulfate (B86663) conjugate.

Impact on Endogenous Metabolism: Observing how the presence of idebenone and its metabolites alters the broader metabolic and lipid profiles of the system. researchgate.net For example, its antioxidant properties may lead to measurable changes in lipid peroxidation products or markers of oxidative stress.

Biomarker Discovery: Identifying specific metabolites or lipids whose levels change in response to idebenone, which could serve as biomarkers for treatment efficacy. cas.cz

The integration of metabolomics and lipidomics provides a comprehensive understanding of the compound's system-wide effects, linking its direct metabolism to its broader physiological impact. creative-proteomics.com

Table 1: Applications in Metabolomics and Lipidomics

Research Area Application of this compound Analytical Technique Expected Outcome
Metabolic Fate Trace the biotransformation of the parent compound. Mass Spectrometry, NMR Identification and quantification of labeled metabolites.
Pathway Analysis Determine the impact on endogenous metabolic pathways. Mass Spectrometry, NMR Mapping of affected pathways (e.g., oxidative stress, energy metabolism).
Lipid Profiling Assess changes in the lipidome in response to treatment. Mass Spectrometry Identification of changes in lipid species, such as oxidized lipids or signaling lipids. researchgate.netnih.gov
Biomarker ID Identify molecules that indicate a biological response. Mass Spectrometry, NMR Discovery of potential biomarkers of drug efficacy or mechanism. cas.cz

While this compound is not an amino acid and is not directly incorporated into proteins, the principles of stable isotope labeling it embodies are central to advanced proteomics. A key application in proteomics is the study of protein turnover—the balance of protein synthesis and degradation—using techniques like dynamic Stable Isotope Labeling by Amino acids in Cell culture (dSILAC). nih.govacs.org

In a typical dSILAC experiment, cells are "pulsed" with a medium containing heavy isotope-labeled amino acids (e.g., ¹³C-lysine). researchgate.net As new proteins are synthesized, they incorporate these heavy amino acids. By using mass spectrometry to measure the ratio of heavy to light (unlabeled) peptides over time, researchers can calculate the synthesis and degradation rates for thousands of proteins simultaneously. alliedacademies.orgmedscape.com

The conceptual link to a labeled compound like this compound lies in the overarching multi-omics approach. While dSILAC tracks protein dynamics, the labeled idebenone compound can be used in parallel to measure metabolic changes. By combining these approaches, researchers could investigate, for example, how idebenone-induced metabolic shifts correlate with changes in the turnover rates of specific mitochondrial or antioxidant-related proteins. This integrated analysis provides a powerful method for linking a drug's metabolic impact to its functional effects on the proteome.

Application as a Reference Standard and Tracer in Emerging Analytical Techniques

The precise mass difference and chemical identity of this compound make it an excellent internal standard and tracer for sophisticated analytical methods.

Imaging Mass Spectrometry (MSI) is a revolutionary technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for chemical labels or antibodies. nih.govcolumbia.edu Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) create a detailed chemical map of a tissue, showing where a drug, its metabolites, and endogenous biomolecules are located. plos.orgtmc.edu

A major challenge in MSI is accurate quantification. This compound is perfectly suited to solve this problem by serving as an internal standard. The standard is typically sprayed onto the tissue section before analysis. Because it is chemically identical to the analyte of interest (unlabeled idebenone sulfate) but has a different mass, it can be detected simultaneously. By comparing the signal intensity of the unlabeled drug to the known amount of the labeled standard in each pixel of the image, researchers can generate a highly accurate quantitative map of the drug's distribution in different anatomical regions of an organ. plos.orgnih.gov This is invaluable for understanding which cells or tissues the drug is targeting.

Table 2: Role in Advanced Analytical Techniques

Technique Role of this compound Information Gained
MALDI-MSI Internal standard for quantification. Quantitative spatial distribution of the drug in tissue sections. plos.org
DESI-MSI Internal standard for surface analysis. Mapping of drug and metabolite localization on tissue surfaces. columbia.edu
Advanced NMR Tracer and quantitative standard. Unambiguous structural identification and precise quantification in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in metabolomics due to its high reproducibility and ability to identify unknown compounds and determine their structures. nih.govunl.edu The use of stable isotope-labeled compounds like this compound significantly enhances the capabilities of NMR. ethz.ch

The key advantages are:

Unambiguous Signal Identification: The ¹³C label provides signals in a region of the NMR spectrum that is free from background interference, allowing for clear detection and identification of the compound and its metabolites even in complex biological fluids like plasma or urine. nih.gov

Quantitative Accuracy: NMR is inherently quantitative. The distinct, well-resolved signals from the ¹³C- and deuterium-labeled positions can be used for highly accurate concentration measurements, making it an excellent reference standard for quantifying metabolites.

Structural Elucidation: The presence and position of the isotope labels can help in determining the structure of novel metabolites. Advanced NMR techniques can probe the connectivity between the labeled atoms and the rest of the molecule, aiding in structural assignment.

By leveraging these properties, researchers can gain detailed insights into the metabolic fate and structural transformations of idebenone with a high degree of confidence.

Contribution to Understanding Fundamental Biochemical Processes

Elucidation of Electron Transfer Mechanisms in Biological Systems

Idebenone, a synthetic analogue of Coenzyme Q10, actively participates in the mitochondrial electron transport chain (ETC). patsnap.comtandfonline.com It is capable of acting as an electron carrier, shuttling electrons to Complex III and thereby bypassing a potentially dysfunctional Complex I. nih.govnih.govcaringsunshine.complos.org This mechanism is crucial for restoring cellular energy (ATP) production in certain mitochondrial diseases. drugbank.com

The extent to which Idebenone engages with the ETC and influences electron transfer is directly related to its concentration and metabolic fate within the cell. Following administration, Idebenone is extensively metabolized, in part through conjugation reactions like sulfation, to form Idebenone Sulfate. tandfonline.comcore.ac.uk The rate of formation and concentration of this sulfate metabolite serves as an indirect indicator of the parent compound's bioavailability and its engagement with mitochondrial systems.

By using this compound as an internal standard, researchers can achieve highly accurate quantification of the Idebenone Sulfate metabolite in various biological samples. This precision allows for the development of robust pharmacokinetic/pharmacodynamic (PK/PD) models. These models are essential for correlating the administered dose of Idebenone with its effects on the ETC, providing clearer insights into the dynamics of mitochondrial electron transfer.

Understanding Redox Homeostasis and Mitochondrial Function

Beyond its role in the ETC, Idebenone is also a potent antioxidant that protects cell membranes and mitochondria from oxidative damage by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. tandfonline.comnih.govclinmedjournals.orgresearchgate.net This activity is central to maintaining redox homeostasis, the delicate balance between oxidants and antioxidants within the cell.

Utility in Early-Stage Drug Discovery and Preclinical Candidate Characterization (non-clinical endpoint)

In the realm of preclinical drug discovery, stable isotope-labeled standards are essential for generating the reliable, high-quality data needed to make critical decisions about new chemical entities (NCEs). metsol.comresearchgate.netsymeres.com

Screening for Modulators of Idebenone's Metabolic Pathways

A key step in preclinical development is to understand how a new drug might interact with other medications. This often involves screening for compounds that can inhibit or induce the enzymes responsible for metabolizing a known drug. nih.goveurofinsdiscovery.com Idebenone is metabolized by various enzymes, including those responsible for sulfation. tandfonline.com

This compound can be used to develop high-throughput screening assays to identify compounds that modulate Idebenone's sulfation pathway. tbdb.orgreactionbiology.com In a typical assay, human liver microsomes or hepatocytes are incubated with Idebenone and a series of test compounds. The reaction is then analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) to measure the amount of Idebenone Sulfate produced. The SIL standard is added to each sample to ensure precise quantification. A significant decrease or increase in the formation of Idebenone Sulfate in the presence of a test compound indicates a potential drug-drug interaction.

Table 1: Example Data from a High-Throughput Screen for Inhibitors of Idebenone Sulfation
Test Compound IDConcentration (µM)Idebenone Sulfate Formation (% of Control)Inhibition (%)
ControlN/A100.00.0
NCE-0011095.24.8
NCE-0021015.784.3
NCE-00310102.1-2.1 (No Inhibition)
NCE-0041051.448.6

Comparative Metabolism Studies of New Chemical Entities Against Idebenone

Before a new drug can be tested in humans, its metabolic profile must be characterized in various animal species to ensure that the chosen toxicology models are relevant to humans. nih.govnews-medical.net In vitro comparative metabolism studies are a cost-effective way to obtain this information early in development. nih.goveuropa.eu

Idebenone, as a well-characterized compound, can serve as a benchmark. Researchers can incubate an NCE alongside Idebenone in liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human). nih.gov By using this compound, they can accurately quantify the rate of Idebenone Sulfate formation across these species. This data helps establish a comparative baseline for a key Phase II metabolic pathway (sulfation). If an NCE is also metabolized via sulfation, its rate can be compared against the Idebenone benchmark, helping to identify the most appropriate animal model for further safety testing—one whose metabolic profile most closely resembles that of humans. news-medical.neteuropa.eu

Table 2: Example Data from an In Vitro Comparative Metabolism Study of Idebenone
SpeciesTest SystemRate of Idebenone Sulfate Formation (pmol/min/mg protein)
RatLiver Microsomes112.5
DogLiver Microsomes45.8
Monkey (Cynomolgus)Liver Microsomes210.2
HumanLiver Microsomes195.6

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Idebenone Sulfate-¹³C,d₃ Potassium Salt, and how is isotopic purity validated?

  • Methodological Answer : Synthesis typically involves reacting isotopically labeled precursors (e.g., ¹³C- and deuterium-enriched reagents) with idebenone under controlled sulfation conditions. For example, sodium 1-butanesulfonate analogs ( ) suggest sulfonic acid derivatives as intermediates. Isotopic purity is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Quantification of ¹³C and deuterium enrichment (>98% atom% ¹³C, >95% deuterium) should follow protocols for stable isotope-labeled compounds, as seen in product specifications for similar salts ( ).

Q. What standardized protocols exist for incorporating Idebenone Sulfate-¹³C,d₃ Potassium Salt into pharmacokinetic studies?

  • Methodological Answer : Use tracer doses (e.g., 5–45 mg/kg/day, as in ) in animal models, with LC-MS/MS for quantification. Plasma and tissue samples are processed via protein precipitation, followed by chromatographic separation (C18 columns) and detection in multiple reaction monitoring (MRM) mode. Calibration curves should include non-labeled analogs to account for matrix effects. Reference methodologies from neuroprotection studies () for dosing intervals and endpoint selection (e.g., cognitive behavioral tests).

Advanced Research Questions

Q. How can experimental designs reconcile contradictory findings on Idebenone’s efficacy in neurological models (e.g., Friedreich’s Ataxia)?

  • Methodological Answer : Contradictions in early vs. late-phase trials ( ) may arise from dosage variations (5 mg/kg vs. 45 mg/kg/day) or outcome measures (cardiac vs. neurological endpoints). Researchers should:

  • Conduct dose-response studies to identify therapeutic thresholds.
  • Use longitudinal designs with biomarkers (e.g., frataxin levels) to track disease progression.
  • Apply meta-analytical frameworks to harmonize heterogeneous data, adjusting for covariates like age and baseline severity.

Q. What critical considerations ensure accuracy when using Idebenone Sulfate-¹³C,d₃ Potassium Salt in metabolic tracing studies?

  • Methodological Answer : Key factors include:

  • Isotopic Purity : Validate via HRMS to avoid signal interference from unlabeled metabolites ( ).
  • Tracer Administration : Use continuous infusion or bolus dosing, depending on the half-life ().
  • Data Normalization : Correct for natural isotope abundance using software tools (e.g., IsoCor) and reference non-labeled controls.
  • Pathway Analysis : Combine with fluxomics platforms (e.g., ¹³C-metabolic flux analysis) to map mitochondrial pathways affected by idebenone ().

Data Analysis and Reproducibility

Q. How should researchers statistically analyze data from isotopic tracer studies to account for variability in metabolic labeling efficiency?

  • Methodological Answer : Apply mixed-effects models to handle intra- and inter-subject variability. Normalize labeling patterns to internal standards (e.g., uniformly labeled ¹³C-glucose) and use principal component analysis (PCA) to identify outlier samples. For reproducibility, adhere to FAIR data principles ( ), ensuring raw MS/MS files and metadata are archived in public repositories.

Experimental Design Nuances

Q. What controls are essential when evaluating the neuroprotective effects of Idebenone Sulfate-¹³C,d₃ Potassium Salt in animal models of neuroinflammation?

  • Methodological Answer : Include:

  • Positive Controls : Agents with established efficacy (e.g., minocycline for anti-inflammatory effects).
  • Vehicle Controls : Account for solvent effects (e.g., DMSO).
  • Sham Groups : For surgical or LPS-induced models ().
  • Isotope Dilution Controls : Non-labeled idebenone to distinguish tracer-specific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.